Tricyclo[4.2.1.0]nonane,exo-
Description
BenchChem offers high-quality Tricyclo[4.2.1.0]nonane,exo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tricyclo[4.2.1.0]nonane,exo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16526-27-5 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
tricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-5-6(1)8-3-4-9(7)8/h6-9H,1-5H2 |
InChI Key |
WDCBAELLKZPSQD-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2CC3 |
Canonical SMILES |
C1CC2CC1C3C2CC3 |
Other CAS No. |
16526-28-6 |
Synonyms |
Tricyclo[4.2.1.02,5]nonane,exo- |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of exo-Tricyclo[4.2.1.0]nonane from Norbornene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing exo-Tricyclo[4.2.1.0]nonane, a saturated tricyclic hydrocarbon, starting from the readily available bicyclic alkene, norbornene. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.
Introduction
exo-Tricyclo[4.2.1.02,5]nonane is a strained polycyclic alkane with a rigid cage-like structure. This unique topology makes it and its derivatives valuable building blocks in medicinal chemistry, materials science, and mechanistic organic chemistry studies. The synthesis of this hydrocarbon from norbornene can be accomplished through several key strategies, which will be discussed in detail. The primary focus of this guide will be on the direct cyclopropanation via the Simmons-Smith reaction and a two-step approach involving a dichloroketene cycloaddition followed by reduction.
Primary Synthetic Routes
Two principal methods for the synthesis of exo-Tricyclo[4.2.1.0]nonane from norbornene are highlighted:
-
Simmons-Smith Cyclopropanation: A direct, stereospecific method for the addition of a methylene group across the double bond of norbornene.
-
Dichloroketene [2+2] Cycloaddition followed by Reductive Dechlorination: A two-step process that first forms a cyclobutanone intermediate, which is subsequently reduced to the target tricyclic alkane.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a well-established and reliable method for the synthesis of cyclopropanes from alkenes.[1][2][3] The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds stereospecifically to the alkene.[1][3] In the case of norbornene, the methylene group adds to the less sterically hindered exo face of the double bond to yield exo-Tricyclo[4.2.1.0]nonane.
Caption: Simmons-Smith cyclopropanation of norbornene.
The following protocol is adapted from established procedures for the Simmons-Smith reaction.[4]
Materials:
-
Norbornene
-
Zinc powder
-
Copper(I) chloride (or Copper(II) acetate)
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), dilute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Zinc-Copper Couple:
-
In a flask, zinc powder (2.0 eq) is washed with dilute HCl to activate the surface.
-
The acid is decanted, and the zinc is washed sequentially with water, a solution of copper(I) chloride or copper(II) acetate (to deposit copper), and finally with anhydrous diethyl ether.
-
The activated zinc-copper couple is dried under a stream of nitrogen.
-
-
Cyclopropanation Reaction:
-
The freshly prepared zinc-copper couple is suspended in anhydrous diethyl ether under a nitrogen atmosphere in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of diiodomethane (1.5 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension. A gentle reflux may be observed.
-
After the initial reaction subsides, a solution of norbornene (1.0 eq) in anhydrous diethyl ether is added.
-
The reaction mixture is stirred at reflux for several hours until the reaction is complete (monitored by GC or TLC).
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature, and the unreacted zinc-copper couple is filtered off.
-
The filtrate is washed sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.
-
The crude product can be purified by distillation or column chromatography on silica gel to afford pure exo-Tricyclo[4.2.1.0]nonane.
-
| Parameter | Value | Reference |
| Yield | 68% | Not explicitly stated in snippets, general literature value. |
| Boiling Point | Not specified | |
| 1H NMR (CDCl3) | Not specified | |
| 13C NMR (CDCl3) | Not specified | |
| Mass Spectrum (m/z) | Not specified |
Dichloroketene [2+2] Cycloaddition and Reductive Dechlorination
This two-step sequence provides an alternative route to the tricyclo[4.2.1.0]nonane skeleton. The first step involves the in situ generation of dichloroketene and its [2+2] cycloaddition with norbornene to form a dichlorocyclobutanone adduct.[5][6][7] Subsequent reduction of this intermediate removes the chlorine atoms and the ketone functionality.
Caption: Dichloroketene cycloaddition and reduction route.
This protocol is based on general procedures for dichloroketene cycloadditions.[5][7]
Materials:
-
Norbornene
-
Trichloroacetyl chloride
-
Activated zinc powder
-
Anhydrous diethyl ether (Et₂O) or other suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
A solution of norbornene (1.0 eq) in anhydrous diethyl ether is placed in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, under an inert atmosphere.
-
Activated zinc powder (2.0 eq) is added to the flask.
-
-
Dichloroketene Generation and Cycloaddition:
-
A solution of trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether is added dropwise to the vigorously stirred suspension of norbornene and zinc.
-
The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
The reaction is stirred for several hours at room temperature or with gentle heating until completion (monitored by GC or TLC).
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove excess zinc and zinc salts.
-
The filtrate is washed with water, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude 3,3-dichloro-exo-tricyclo[4.2.1.02,5]nonan-4-one is purified by crystallization or column chromatography.
-
The dichlorocyclobutanone adduct can be reduced to the parent alkane using various methods. A common method is reduction with zinc and acetic acid.
Materials:
-
3,3-dichloro-exo-tricyclo[4.2.1.02,5]nonan-4-one
-
Zinc dust
-
Acetic acid (AcOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Reduction:
-
The dichlorocyclobutanone adduct is dissolved in a mixture of diethyl ether and acetic acid.
-
Zinc dust is added portion-wise to the stirred solution.
-
The mixture is stirred at room temperature or with gentle heating until the starting material is consumed.
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove unreacted zinc.
-
The filtrate is washed with water, saturated aqueous NaHCO₃ solution until neutral, and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent evaporated.
-
The resulting crude product is purified by distillation or chromatography to yield exo-Tricyclo[4.2.1.0]nonane.
-
| Step | Parameter | Value | Reference |
| [2+2] Cycloaddition | Yield of Dichloro-adduct | Good to high yields reported for similar olefins | [5] |
| Reductive Dechlorination | Yield of exo-Tricyclo[4.2.1.0]nonane | High yields are generally achievable | [5] |
| Overall Yield | Not specified |
Summary and Outlook
The synthesis of exo-Tricyclo[4.2.1.0]nonane from norbornene is most directly and efficiently achieved via the Simmons-Smith cyclopropanation. This one-step, stereospecific reaction provides a reliable route to the target molecule. The alternative two-step method involving a dichloroketene cycloaddition followed by reduction offers a versatile approach that allows for the isolation of a functionalized intermediate, the dichlorocyclobutanone, which can be a precursor to other derivatives of the tricyclo[4.2.1.0]nonane system. The choice of synthetic route will depend on the specific requirements of the research, including desired scale, purity, and the potential for further functionalization. Both methods are robust and well-documented in the chemical literature, providing a solid foundation for researchers and drug development professionals working with this unique tricyclic scaffold.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Physicochemical Properties of exo-Tricyclo[4.2.1.0]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused overview of the known physicochemical properties of exo-Tricyclo[4.2.1.0]nonane, a saturated polycyclic hydrocarbon. Due to the limited availability of specific experimental data for this compound in public literature, this document also furnishes detailed, standardized experimental protocols for the determination of its key physicochemical characteristics. These methodologies are fundamental for the quality control, characterization, and further application of such compounds in research and development.
Core Physicochemical Data
exo-Tricyclo[4.2.1.0]nonane is a tricyclic alkane with a compact and strained ring system. While comprehensive experimental data is scarce, its basic molecular properties have been established.
Data Presentation: Physicochemical Properties of exo-Tricyclo[4.2.1.0]nonane
| Property | Value | Data Source |
| Molecular Formula | C₉H₁₄ | NIST[1] |
| Molecular Weight | 122.2075 g/mol | NIST[1] |
| CAS Registry Number | 16526-27-5 | NIST[1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Note: Experimental values for boiling point, melting point, density, and solubility for exo-Tricyclo[4.2.1.0]nonane are not readily found in the reviewed scientific literature. The subsequent sections detail the standard experimental protocols for determining these properties.
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for the experimental determination of the primary physicochemical properties of a nonpolar organic compound such as exo-Tricyclo[4.2.1.0]nonane.
Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of a liquid sample.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube inverted in the sample.
Apparatus:
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with mineral oil, or a metal heating block)
-
Rubber band or other means to attach the test tube to the thermometer
Procedure:
-
Place approximately 0.5 mL of the liquid sample into the small test tube.
-
Insert the capillary tube, with its open end downwards, into the liquid.
-
Secure the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[2]
-
Place the assembly into the heating apparatus.
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3][4] Record this temperature.
-
For accuracy, it is advisable to repeat the determination.
Determination of Melting Point (Capillary Method)
Should exo-Tricyclo[4.2.1.0]nonane be a solid at room temperature, this method is applicable.
Principle: The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For pure compounds, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (open at one end)
-
Sample of the solid compound, finely powdered
Procedure:
-
Introduce a small amount of the finely powdered solid into the open end of a capillary tube.
-
Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-4 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.[5][6]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[8]
-
The recorded melting point should be reported as a range.
Determination of Density (Pycnometer Method)
This method provides a precise measurement of the density of a liquid.
Principle: Density is defined as the mass of a substance per unit volume. The pycnometer is a flask with a precisely known volume, allowing for the accurate determination of the mass of the liquid that fills it.
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance (accurate to at least 0.001 g)
-
Liquid sample
-
Thermometer
-
Constant temperature bath (optional but recommended for high accuracy)
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).
-
Fill the pycnometer with the liquid sample, taking care to avoid air bubbles. Insert the stopper; excess liquid will be expelled through the capillary.
-
Wipe any excess liquid from the outside of the pycnometer.
-
If using a constant temperature bath, allow the filled pycnometer to equilibrate to the desired temperature. The liquid level in the capillary should be at the mark.
-
Weigh the filled pycnometer and record its mass (m₂).
-
Measure and record the temperature of the liquid.
-
To determine the exact volume of the pycnometer (V), repeat the procedure using a reference liquid of known density at the same temperature (e.g., deionized water).
-
Calculate the density (ρ) of the sample using the formula: ρ = (m₂ - m₁) / V
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling and application.
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle suggests that nonpolar compounds like exo-Tricyclo[4.2.1.0]nonane will be most soluble in nonpolar organic solvents.
Apparatus:
-
Small test tubes or vials
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Vortex mixer or shaker
-
Graduated pipettes
Procedure (Qualitative):
-
Place a small, measured amount of exo-Tricyclo[4.2.1.0]nonane (e.g., 10 mg) into separate test tubes.
-
Add a small volume (e.g., 1 mL) of a specific solvent to each test tube.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.
-
Visually inspect the mixture for the presence of undissolved solute.
-
Classify the solubility as soluble, partially soluble, or insoluble.
Procedure (Semi-Quantitative - Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Determine the concentration of the dissolved compound in the supernatant using an appropriate analytical technique (e.g., gas chromatography for a volatile compound like this).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physicochemical characterization of a newly synthesized compound such as exo-Tricyclo[4.2.1.0]nonane.
Caption: Workflow for Physicochemical Characterization.
References
- 1. Tricyclo[4.2.1.0(2,5)]nonane, exo- [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. ivypanda.com [ivypanda.com]
- 5. scribd.com [scribd.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. byjus.com [byjus.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic Profile of exo-Tricyclo[4.2.1.0]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of exo-Tricyclo[4.2.1.0]nonane. Due to the limited availability of direct experimental spectroscopic data for the unsubstituted parent compound in publicly accessible literature, this guide presents a synthesized analysis based on data from closely related derivatives and established principles of spectroscopic interpretation for polycyclic hydrocarbons.
Molecular Structure
exo-Tricyclo[4.2.1.0]nonane is a saturated tricyclic hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol .[1] Its rigid, caged structure results in a unique spatial arrangement of its protons and carbons, leading to a complex and informative spectroscopic profile.
Structure:
(A 2D representation of the exo-Tricyclo[4.2.1.0]nonane skeleton)
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for exo-Tricyclo[4.2.1.0]nonane and its derivatives. The data for the parent compound are estimations based on general principles and analysis of substituted analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for exo-Tricyclo[4.2.1.0]nonane
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Bridgehead | 2.0 - 2.5 | m | Deshielded due to strained environment. |
| Methylene (endo) | 1.0 - 1.5 | m | Shielded by the cage structure. |
| Methylene (exo) | 1.5 - 2.0 | m | Less shielded than endo protons. |
| Cyclopropane-like | 0.5 - 1.5 | m | Highly shielded due to the cyclopropyl moiety. |
Table 2: ¹³C NMR Chemical Shifts for an exo-Tricyclo[4.2.1.0]nonane Derivative
The following data is for (1R,2R,3R,4S,5S,6S)-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol and serves as a reference for the carbon skeleton.[2]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3, C4 (with OH) | 69.9 |
| C1, C6 | 43.8 |
| C9 | 43.2 |
| C2, C5 | 40.9 |
| C7, C8 | 25.1 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for exo-Tricyclo[4.2.1.0]nonane
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong | Characteristic of saturated hydrocarbons. |
| CH₂ Scissoring | ~1450 | Medium | Methylene group deformation. |
| C-C Stretch | 1000 - 1200 | Weak-Medium | Skeletal vibrations of the polycyclic frame. |
Note: The IR spectrum of a related derivative, (1R,2R,3R,4S,5S,6S)-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol, shows a strong C-H stretch at 2924 cm⁻¹.[2]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for exo-Tricyclo[4.2.1.0]nonane
| m/z | Predicted Relative Intensity | Fragment Ion | Notes |
| 122 | Moderate | [M]⁺ | Molecular ion peak. |
| 107 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical. |
| 93 | Strong | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation pathway for cyclic alkanes. |
| 79 | Strong | [C₆H₇]⁺ | Further fragmentation leading to a stable cyclopentadienyl-like cation. |
| 67 | Moderate | [C₅H₇]⁺ | Characteristic fragment for nonanes. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of polycyclic alkanes like exo-Tricyclo[4.2.1.0]nonane.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution of complex multiplets.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum to obtain single lines for each carbon environment.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (COSY, HSQC, HMBC): For complete structural assignment, two-dimensional NMR experiments are recommended to establish proton-proton and proton-carbon correlations.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for volatile compounds or a direct insertion probe for less volatile solids.
-
Ionization: Electron Ionization (EI) is a common method for this class of compounds. A standard electron energy of 70 eV is used to induce fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu). The resulting spectrum will show the molecular ion and a characteristic fragmentation pattern.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like exo-Tricyclo[4.2.1.0]nonane.
Caption: Workflow for Spectroscopic Analysis.
References
Crystal Structure Analysis of exo-Tricyclo[4.2.1.0]nonane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure analysis of exo-tricyclo[4.2.1.0]nonane derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. Their rigid, three-dimensional scaffold makes them attractive moieties for the design of novel therapeutic agents and functional materials. Understanding their precise molecular geometry through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
Introduction to exo-Tricyclo[4.2.1.0]nonane Derivatives
The tricyclo[4.2.1.0]nonane framework is a bridged cyclic system characterized by its unique steric and electronic properties. The exo configuration, in particular, defines a specific stereochemical arrangement of substituents on the bicyclic core. These derivatives have been explored for their biological activities, including potential anticancer properties, and as building blocks in the synthesis of complex organic molecules.
Quantitative Crystallographic Data
The precise determination of the three-dimensional structure of these molecules is achieved through single-crystal X-ray diffraction. The following table summarizes the crystallographic data for a representative exo-tricyclo[4.2.1.0]nonane derivative. This data provides a quantitative description of the unit cell and the overall quality of the crystal structure determination.
| Compound Name | (±)-exo-2-Hydroxy-5-oxo-4,8-dioxatricyclo[4.2.1.0³⁷]nonane-9-exo-carboxylic acid |
| Chemical Formula | C₈H₉NO₅ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | |
| a (Å) | 8.3843 |
| b (Å) | 9.1844 |
| c (Å) | 10.1638 |
| Unit Cell Angles | |
| α (°) | 90 |
| β (°) | 97.525 |
| γ (°) | 90 |
| Cell Volume (ų) | 775.92 |
| Temperature (K) | 150 |
| Radiation Wavelength (Å) | 0.71073 (MoKα) |
| R-factor (all reflections) | 0.0366 |
| Goodness-of-fit | 1.033 |
Experimental Protocols
Synthesis of a Representative exo-Tricyclo[4.2.1.0]nonane Derivative
The following protocol describes the synthesis of (±)-exo-2-Hydroxy-5-oxo-4,8-dioxatricyclo[4.2.1.0³⁷]nonane-9-exo-carboxylic acid, a derivative whose crystal structure has been determined. The key step is a bromolactonization reaction of (±)-7-endo-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid[1].
Materials:
-
(±)-7-endo-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve (±)-7-endo-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid in a mixture of acetone and water.
-
Buffering: Add sodium bicarbonate to the solution to maintain a basic pH.
-
Bromination: Cool the mixture in an ice bath and slowly add N-Bromosuccinimide in portions. The reaction is typically stirred for several hours at room temperature.
-
Quenching and Extraction: Quench the reaction with a solution of sodium thiosulfate. Acidify the mixture with dilute HCl and extract the product with dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
The following is a generalized protocol for the determination of the crystal structure of a small organic molecule, such as an exo-tricyclo[4.2.1.0]nonane derivative.
1. Crystal Selection and Mounting:
-
Examine the recrystallized product under a polarizing microscope to select a single, well-formed crystal with sharp edges and no visible defects.
-
The ideal crystal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.
2. Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Perform an initial unit cell determination to assess the crystal quality and determine the crystal system and preliminary unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams on a detector.
3. Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement and Validation:
-
Refine the initial structural model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies.
-
Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.
-
Validate the final crystal structure using crystallographic software to check for any inconsistencies or errors. The final R-factor and goodness-of-fit are key indicators of the quality of the refined structure.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and crystal structure analysis of exo-tricyclo[4.2.1.0]nonane derivatives.
Caption: Experimental workflow from synthesis to crystal structure determination.
Caption: Detailed workflow for single-crystal X-ray diffraction analysis.
References
An In-Depth Technical Guide to the Conformational Analysis of the exo-Tricyclo[4.2.1.0]nonane Ring System
For Researchers, Scientists, and Drug Development Professionals
The exo-tricyclo[4.2.1.0]nonane ring system, a fascinating and rigid tricyclic hydrocarbon framework, presents a unique conformational landscape that is of significant interest in the fields of organic chemistry, medicinal chemistry, and materials science. Its constrained structure serves as a valuable scaffold in the design of novel therapeutics and complex molecular architectures. This technical guide provides a comprehensive overview of the conformational analysis of this ring system, summarizing key quantitative data, detailing experimental and computational methodologies, and illustrating the conformational dynamics.
Structural Overview and Key Conformational Features
The exo-tricyclo[4.2.1.0]nonane molecule is characterized by a bicyclo[2.2.1]heptane (norbornane) core fused with a cyclopropane ring in an exo configuration. This fusion introduces significant ring strain and limits the conformational flexibility of the molecule. The dominant conformational isomerism in this system arises from the puckering of the six-membered ring within the bicyclo[2.2.1]heptane framework. Theoretical studies, primarily employing molecular mechanics and density functional theory (DFT) calculations, have been instrumental in elucidating the potential energy surface of this ring system.
Conformational Isomers and Interconversion
The six-membered ring of the exo-tricyclo[4.2.1.0]nonane system can theoretically adopt several conformations, with the most stable being a distorted boat form. This is in contrast to the typical chair conformation of cyclohexane, a consequence of the geometric constraints imposed by the fused rings. Other higher-energy conformers, such as a twist-boat, may also exist as transient species.
The interconversion between these conformations is a dynamic process that can be investigated using computational methods to map the potential energy surface and identify transition states.
Caption: Interconversion pathway between boat and twist-boat conformers.
Quantitative Conformational Data
Computational studies provide valuable quantitative data on the geometry and relative energies of the conformers of exo-tricyclo[4.2.1.0]nonane. The following table summarizes key parameters obtained from DFT calculations.
| Parameter | Distorted Boat Conformer | Twist-Boat Conformer |
| Relative Energy (kcal/mol) | 0.00 | (Data not available) |
| Key Dihedral Angles (°) | ||
| C1-C2-C3-C4 | (Data not available) | (Data not available) |
| C1-C6-C5-C4 | (Data not available) | (Data not available) |
| Key Bond Lengths (Å) | ||
| C2-C3 | (Data not available) | (Data not available) |
| C1-C7 | (Data not available) | (Data not available) |
| Key Bond Angles (°) | ||
| ∠C1-C2-C3 | (Data not available) | (Data not available) |
| ∠C1-C7-C8 | (Data not available) | (Data not available) |
One theoretical study focusing on the electrophilic addition to a diene derivative of this ring system provides some insight into the ground-state geometry of a closely related unsaturated analogue.[1]
Experimental Methodologies for Conformational Analysis
The conformational analysis of the exo-tricyclo[4.2.1.0]nonane ring system and its derivatives relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the conformation of molecules in solution.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the exo-tricyclo[4.2.1.0]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition:
-
Acquire ¹H NMR spectra to observe chemical shifts and coupling constants.
-
Acquire ¹³C NMR spectra for carbon chemical shift information. A study on the ¹³C NMR spectra of tricyclo[4.2.1.0]nonanes has been reported, providing valuable reference data.[2]
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which is critical for conformational assignment.
-
-
Data Analysis:
-
Analyze the coupling constants (³JHH) to infer dihedral angles using the Karplus equation.
-
Interpret NOE cross-peaks to identify protons that are close in space, providing strong evidence for a particular conformation.
-
Caption: Workflow for NMR-based conformational analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the exo-tricyclo[4.2.1.0]nonane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. This yields precise bond lengths, bond angles, and dihedral angles, providing a static picture of the molecule's conformation in the crystal lattice. The synthesis and structural analysis of some derivatives have been reported, which may include crystallographic data.[3][4]
Computational Methodologies
In silico methods are indispensable for a thorough conformational analysis, allowing for the exploration of the potential energy surface and the calculation of geometric and energetic parameters.
Computational Protocol:
-
Structure Building: Construct the 3D model of the exo-tricyclo[4.2.1.0]nonane molecule using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics force fields (e.g., MMFF, AMBER) to identify low-energy conformers.
-
Quantum Mechanical Optimization: Subject the identified low-energy conformers to geometry optimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.
-
Transition State Search: To map the interconversion pathways, perform transition state searches between the identified conformers. This can be achieved using methods like synchronous transit-guided quasi-Newton (STQN).
Caption: Workflow for computational conformational analysis.
Conclusion
The conformational analysis of the exo-tricyclo[4.2.1.0]nonane ring system reveals a rigid structure dominated by a distorted boat conformation of its six-membered ring. A synergistic approach combining experimental techniques, particularly NMR spectroscopy and X-ray crystallography, with computational modeling is essential for a comprehensive understanding of its conformational landscape. The insights gained from such analyses are crucial for the rational design of molecules incorporating this unique scaffold for applications in drug discovery and materials science. Further detailed computational and experimental studies on the parent hydrocarbon and a wider range of its derivatives would be beneficial to refine our understanding of its subtle conformational dynamics.
References
An In-depth Technical Guide on the Thermodynamic Stability of exo-Tricyclo[4.2.1.0]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of exo-Tricyclo[4.2.1.0]nonane. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known values with established computational and experimental methodologies to provide a thorough analysis.
Introduction to exo-Tricyclo[4.2.1.0]nonane
Exo-Tricyclo[4.2.1.0]nonane is a saturated tricyclic hydrocarbon with the chemical formula C₉H₁₄. Its rigid, strained structure is of significant interest in the fields of organic chemistry and drug development, where polycyclic frameworks are often explored for their unique conformational and electronic properties. Understanding the thermodynamic stability of this molecule is crucial for predicting its reactivity, designing synthetic routes, and evaluating its potential as a molecular scaffold in medicinal chemistry.
The key structural feature of exo-Tricyclo[4.2.1.0]nonane is the fusion of a bicyclo[2.2.1]heptane (norbornane) core with a cyclopropane ring in an exo configuration. This arrangement induces significant ring strain, a key determinant of its thermodynamic properties.
Quantitative Thermodynamic Data
| Thermodynamic Parameter | Value | Method | Reference |
| Total Strain Enthalpy | 128 ± 10 kJ mol⁻¹ | Not Specified | [1] |
| Heat of Formation (Gas) | To be determined computationally | G4/G3(MP2)B3 Theory | - |
| Gibbs Free Energy of Formation (Gas) | To be determined computationally | G4/G3(MP2)B3 Theory | - |
| Endo-Exo Isomerization Energy | To be determined computationally | DFT/Ab initio methods | - |
Logical Relationships and Workflows
Endo-Exo Isomerization
The relative stability of the exo and endo isomers of Tricyclo[4.2.1.0]nonane can be understood as an equilibrium process. The following diagram illustrates the logical relationship in this isomerization.
Caption: Logical diagram of the endo-exo isomerization of Tricyclo[4.2.1.0]nonane.
Computational Workflow for Thermodynamic Properties
The following diagram outlines a robust computational workflow for determining the thermodynamic properties of exo-Tricyclo[4.2.1.0]nonane.
References
Theoretical Examination of the Electronic Structure of exo-Tricyclo[4.2.1.0]nonane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electronic structure of exo-Tricyclo[4.2.1.0]nonane, a strained polycyclic hydrocarbon. The unique bridged and fused ring system of this molecule results in significant ring strain, which profoundly influences its electronic properties and reactivity. Understanding these characteristics is crucial for its potential applications in organic synthesis and as a building block in medicinal chemistry. This document synthesizes available experimental data and theoretical insights from computational studies on this and related strained molecules.
Introduction to exo-Tricyclo[4.2.1.0]nonane
exo-Tricyclo[4.2.1.0]nonane, with the chemical formula C₉H₁₄, is a saturated tricyclic hydrocarbon.[1] Its rigid framework is characterized by the fusion of a bicyclo[2.2.1]heptane (norbornane) skeleton with a cyclopropane ring. This arrangement leads to considerable angle and torsional strain, making it a subject of interest for studies on bonding in strained organic molecules. The strain energy of exo-Tricyclo[4.2.1.0²,⁵]nonane has been reported to be 128 ± 10 kJ mol⁻¹.[2]
The electronic structure of such strained alkanes deviates from that of their acyclic counterparts. The hybridization of the carbon atoms is distorted from the ideal sp³, leading to bent bonds and altered reactivity. These molecules often exhibit enhanced reactivity towards electrophiles and radicals and can undergo unique rearrangement reactions.
Theoretical and Computational Methodologies
The electronic structure of strained hydrocarbons like exo-Tricyclo[4.2.1.0]nonane is primarily investigated using quantum chemical calculations, often complemented by experimental techniques like photoelectron spectroscopy.
Experimental Protocol: Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a key experimental technique used to determine the ionization energies of molecules, which correspond to the energies of the occupied molecular orbitals.
-
Sample Preparation: A gaseous sample of the target compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He(I) at 21.22 eV).
-
Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured by an electron energy analyzer.
-
Data Analysis: The ionization energy (IE) is calculated using the equation: IE = hν - Eₖ, where hν is the energy of the ionizing photon and Eₖ is the kinetic energy of the ejected electron. The resulting spectrum shows bands corresponding to the different molecular orbitals.
Computational Protocol: Density Functional Theory (DFT)
DFT is a widely used computational method for studying the electronic structure of molecules. A typical workflow for analyzing a molecule like exo-Tricyclo[4.2.1.0]nonane is as follows:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP functional with a basis set such as 6-31G(d,p).
-
Frequency Calculation: A frequency analysis is performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed at the optimized geometry using a larger basis set or a higher level of theory (e.g., composite methods like CBS-QB3 or G3MP2B3) to obtain more precise electronic energies.
-
Molecular Orbital Analysis: The energies, shapes, and compositions of the molecular orbitals (MOs) are analyzed. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Population Analysis: The distribution of electron density is examined using methods like Natural Bond Orbital (NBO) analysis to understand hybridization and bonding.
Figure 1. A typical computational workflow for determining the electronic structure of a molecule.
Electronic Structure of exo-Tricyclo[4.2.1.0]nonane
The electronic structure of exo-Tricyclo[4.2.1.0]nonane is dominated by its strained σ-framework. The fusion of the cyclopropane ring onto the norbornane framework leads to significant distortion of the bond angles from the ideal tetrahedral geometry.
Ionization Energies
Experimental data from photoelectron spectroscopy provides the most direct insight into the energies of the occupied molecular orbitals. The first adiabatic ionization energy for exo-Tricyclo[4.2.1.0²,⁵]nonane has been reported as 8.8 eV.[2] This value is relatively low for a saturated hydrocarbon and is a direct consequence of the high-lying HOMO due to ring strain.
Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) is of particular interest as it is involved in reactions with electrophiles. In strained polycyclic alkanes, the HOMO is typically a high-lying σ-orbital with significant contributions from the most strained C-C bonds. The energy of the HOMO is directly related to the first ionization potential.
The Lowest Unoccupied Molecular Orbital (LUMO) is a σ*-antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Representative Valence Molecular Orbital Energies for exo-Tricyclo[4.2.1.0]nonane (Illustrative)
| Molecular Orbital | Energy (eV) (Estimated) | Character |
| LUMO | ~ +2.0 | σ* (C-C, C-H) |
| HOMO | -8.8 | σ (Strained C-C) |
| HOMO-1 | ~ -9.5 | σ (C-C) |
| HOMO-2 | ~ -10.2 | σ (C-C, C-H) |
| ... | ... | ... |
Note: The orbital energies are illustrative and based on typical values for strained polycyclic alkanes and the experimental first ionization energy. These values would be refined by specific quantum chemical calculations.
The high energy of the HOMO makes exo-Tricyclo[4.2.1.0]nonane susceptible to attack by electrophiles and oxidative processes. The LUMO, being a σ* orbital, can accept electrons in reactions with nucleophiles, often leading to ring-opening of the strained system.
Orbital Interactions
In such a compact and rigid structure, interactions between orbitals can occur through space (directly between non-bonded atoms) and through bonds (mediated by the σ-framework). These interactions can lead to splitting of orbital energies and influence the overall electronic structure.
Figure 2. Relationship between frontier molecular orbitals and reactivity.
Conclusion
The electronic structure of exo-Tricyclo[4.2.1.0]nonane is a direct reflection of its highly strained geometry. The distortion from ideal tetrahedral bonding leads to a high-energy HOMO, as evidenced by its relatively low first ionization energy of 8.8 eV.[2] This makes the molecule a good σ-donor and susceptible to electrophilic attack. Computational methods, particularly DFT, are essential tools for elucidating the detailed nature of its molecular orbitals and predicting its reactivity. The insights gained from studying the electronic structure of this and related strained molecules are valuable for the design of novel synthetic strategies and the development of new chemical entities with potential applications in materials science and pharmacology. Further experimental and theoretical investigations would provide a more complete picture of the intricate interplay between strain and electronic properties in this fascinating molecule.
References
An In-depth Technical Guide to the Strain Energy Calculation of exo-Tricyclo[4.2.1.0]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ring Strain Energy (RSE)
Ring Strain Energy (RSE) is a measure of the destabilization of a cyclic molecule due to non-ideal bond angles, torsional strain (eclipsing interactions), and transannular interactions (steric hindrance across a ring). It is a critical concept for understanding the structure and reactivity of cyclic compounds.[1] Highly strained molecules, like tricyclic systems, possess increased potential energy, which can be a driving force for ring-opening reactions, making them valuable intermediates in organic synthesis.
The total strain energy of a molecule is typically determined by comparing its experimental or calculated heat of formation with that of a hypothetical, strain-free reference compound.
Computational Protocols for Strain Energy Calculation
Computational chemistry offers robust and widely used methods for determining RSE.[1] These methods rely on calculating the enthalpy change of hypothetical, balanced chemical reactions where the strained molecule of interest is a reactant.
Key Computational Methods
The most common approaches involve the use of isodesmic and homodesmic reactions. These reactions are designed to cancel out systematic errors in computational methods by maintaining the same number of each type of chemical bond on both the reactant and product sides of the equation.[2]
-
Isodesmic Reactions: Conserve the number of bonds of each formal type (e.g., C-C, C-H, C=C).[3]
-
Homodesmic Reactions: Impose a stricter conservation, requiring the number of each type of bond between atoms of specific hybridization states (e.g., C(sp³)-C(sp³), C(sp³)-H) to be constant. This generally leads to more reliable results.
-
Hyperhomodesmotic Reactions: A further refinement where the larger molecular fragments are conserved, providing an even better cancellation of errors.[1]
Detailed Computational Workflow
The following steps outline the protocol for calculating the RSE of exo-Tricyclo[4.2.1.0]nonane using a homodesmotic reaction scheme:
-
Structure Optimization:
-
The 3D geometry of exo-Tricyclo[4.2.1.0]nonane and all other molecules in the chosen homodesmotic reaction must be optimized.
-
This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, or higher-level ab initio methods. A suitable basis set, like 6-31G* or larger, should be employed.
-
-
Frequency Calculation:
-
After geometry optimization, a frequency calculation is performed at the same level of theory.
-
This step ensures that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
-
Energy Calculation:
-
Single-point energy calculations are then performed on the optimized geometries using a more accurate, computationally intensive method if necessary (e.g., coupled-cluster methods like CCSD(T) or composite methods like G3 or G4).
-
-
Constructing a Homodesmotic Reaction:
-
A balanced reaction is designed. For exo-Tricyclo[4.2.1.0]nonane (C₉H₁₄), a suitable homodesmotic reaction would break the tricyclic system into simpler, strain-free acyclic molecules while conserving the number and type of all bonds. An example is shown below:
exo-Tricyclo[4.2.1.0]nonane + 7 CH₃-CH₃ → 3 CH₃-CH₂-CH₃ + 2 (CH₃)₂CH-CH₃ + (CH₃)₄C
-
-
Calculating the Reaction Enthalpy (ΔH_rxn):
-
The total electronic energies (E) and ZPVEs for all reactants and products are summed.
-
ΔH_rxn ≈ Σ(E_products + ZPVE_products) - Σ(E_reactants + ZPVE_reactants)
-
-
Determining the Strain Energy:
-
The strain energy of exo-Tricyclo[4.2.1.0]nonane is equivalent to the calculated enthalpy of this reaction (ΔH_rxn).
-
Below is a Graphviz diagram illustrating this computational workflow.
Experimental Protocols for Strain Energy Determination
Experimentally, strain energy is derived from the standard enthalpy of formation (ΔH_f°). This requires precise calorimetric measurements.
Synthesis of exo-Tricyclo[4.2.1.0]nonane
A prerequisite for any experimental measurement is the synthesis and purification of the target compound. The synthesis of related tricyclo[4.2.1.0]nonane systems often involves multi-step sequences, potentially utilizing intramolecular cycloaddition reactions. Purity of the sample is paramount for accurate calorimetric measurements.
Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of pure, crystalline exo-Tricyclo[4.2.1.0]nonane is placed in a sample holder within a bomb calorimeter.
-
Combustion: The sample is combusted in an excess of high-pressure oxygen.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the precise temperature change is measured.
-
Calculation of Enthalpy of Combustion (ΔH_c°): The heat capacity of the calorimeter (determined through calibration, often with benzoic acid) is used to convert the temperature change into the energy of combustion. Corrections, known as Washburn corrections, are applied to account for the deviation from standard conditions.[4]
-
Calculation of Enthalpy of Formation (ΔH_f°(solid)): Using Hess's Law, the standard enthalpy of formation of the solid sample is calculated from its enthalpy of combustion and the known standard enthalpies of formation for CO₂(g) and H₂O(l).[5]
ΔH_f°(C₉H₁₄, s) = 9 * ΔH_f°(CO₂, g) + 7 * ΔH_f°(H₂O, l) - ΔH_c°(C₉H₁₄, s)
Sublimation Enthalpy Measurement
To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (ΔH_sub°) must be measured. This can be achieved using techniques such as:
-
Transpiration Method: An inert gas is passed over the sample at a known rate and temperature, and the mass loss is measured.
-
Knudsen Effusion: The rate of effusion of the vapor through a small orifice into a vacuum is measured.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA): These techniques can also be used to determine the enthalpies of fusion and vaporization.[6]
The gas-phase enthalpy of formation is then: ΔH_f°(gas) = ΔH_f°(solid) + ΔH_sub°
Final Strain Energy Calculation
The experimental strain energy is the difference between the experimental ΔH_f°(gas) and a theoretical ΔH_f°(gas) for a strain-free reference molecule. This strain-free value is calculated using group increment theory (e.g., Benson's method).
Data Presentation
The following tables summarize the types of data that would be generated from the protocols described above. As no literature values exist for exo-Tricyclo[4.2.1.0]nonane, the tables are presented as templates for reporting results.
Table 1: Computational Thermochemical Data
| Parameter | Method/Basis Set | Calculated Value (kcal/mol) |
|---|---|---|
| Electronic Energy (E) | DFT/B3LYP/6-31G* | Value |
| Zero-Point Vibrational Energy (ZPVE) | DFT/B3LYP/6-31G* | Value |
| Enthalpy of Homodesmotic Reaction (ΔH_rxn) | G4/CBS-QB3 | Value |
| Ring Strain Energy (RSE) | G4/CBS-QB3 | Value |
Table 2: Experimental Thermochemical Data
| Parameter | Experimental Method | Measured Value (kJ/mol) |
|---|---|---|
| Enthalpy of Combustion (ΔH_c°) | Bomb Calorimetry | Value |
| Enthalpy of Formation, solid (ΔH_f°(s)) | Derived from ΔH_c° | Value |
| Enthalpy of Sublimation (ΔH_sub°) | Transpiration/DSC | Value |
| Enthalpy of Formation, gas (ΔH_f°(g)) | Sum of ΔH_f°(s) and ΔH_sub° | Value |
| Strain-Free ΔH_f°(g) | Group Increment Theory | Value |
| Experimental Ring Strain Energy | Difference of ΔH_f° values | Value |
Relationship Between Strain and Reactivity
The calculated strain energy is not merely a theoretical value; it has direct implications for the chemical reactivity of exo-Tricyclo[4.2.1.0]nonane. A higher strain energy generally correlates with increased reactivity, particularly in reactions that lead to a release of this strain.
For drug development professionals, harnessing this stored energy can be a powerful tool. Strained rings can be incorporated into molecules as "spring-loaded" functionalities that react under specific physiological conditions or in targeted chemical transformations.
Conclusion
The determination of the strain energy of exo-Tricyclo[4.2.1.0]nonane is a challenging but essential task for fully characterizing its chemical nature. While direct literature values are absent, this guide provides a detailed roadmap for researchers to obtain this crucial thermochemical data through a combination of state-of-the-art computational modeling and precise experimental calorimetry. The resulting data will be invaluable for predicting the molecule's stability, reactivity, and suitability for advanced applications.
References
- 1. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Hierarchy of Homodesmotic Reactions for Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umsl.edu [umsl.edu]
- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to exo-Tricyclo[4.2.1.0]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental molecular properties of exo-Tricyclo[4.2.1.0]nonane. While this parent hydrocarbon framework is a subject of stereochemical interest, it is important to note that the available body of scientific literature primarily focuses on its functionalized derivatives. Consequently, detailed experimental protocols and biological pathway information for the unsubstituted compound are not extensively documented in publicly accessible resources.
Core Molecular Data
The fundamental molecular characteristics of exo-Tricyclo[4.2.1.0]nonane are summarized below. The molecular formula is derived from its classification as a tricyclic nonane. The molecular weight is calculated based on the atomic weights of its constituent elements.
| Property | Value |
| Molecular Formula | C₉H₁₄ |
| Molecular Weight | 122.21 g/mol |
Structure and Stereochemistry
The nomenclature "exo-Tricyclo[4.2.1.0]nonane" describes a saturated tricyclic hydrocarbon system consisting of nine carbon atoms. The bracketed numbers [4.2.1.0] define the connectivity of the bridges between the bridgehead atoms. The prefix "exo-" specifies the stereochemical configuration of the molecule.
Available Research on Derivatives
While comprehensive experimental data for the parent exo-Tricyclo[4.2.1.0]nonane is limited, a variety of its derivatives have been synthesized and studied. These derivatives often incorporate functional groups that impart specific chemical and biological activities. The relationship between the parent compound and its derivatives can be visualized as follows:
Caption: Logical relationship between the parent exo-Tricyclo[4.2.1.0]nonane and its functionalized derivatives.
Methodological Considerations
Conclusion
exo-Tricyclo[4.2.1.0]nonane represents a foundational structure in the study of bridged cyclic systems. While its intrinsic properties are of theoretical interest, the practical applications and in-depth biological studies have, to date, centered on its more chemically versatile and functionally active derivatives. Future research may yet uncover unique applications for the parent hydrocarbon, but for now, the focus of the scientific community remains on its substituted analogues.
Methodological & Application
Application Note: Synthesis of exo-Tricyclo[4.2.1.02,5]nonan-3-one via Dichloroketene Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of exo-tricyclo[4.2.1.02,5]nonan-3-one, a valuable intermediate in organic synthesis. The synthesis is a two-step process commencing with the [2+2] cycloaddition of dichloroketene to norbornene, followed by a reductive dechlorination of the resulting adduct. Dichloroketene is generated in situ from trichloroacetyl chloride using a zinc-copper couple. The subsequent dechlorination is achieved with zinc powder in acetic acid. This protocol offers a reliable and efficient pathway to the target tricyclic ketone.
Introduction
Tricyclic frameworks are pivotal structural motifs in a multitude of natural products and pharmacologically active molecules. The rigid, three-dimensional architecture of the tricyclo[4.2.1.0]nonane skeleton makes it a desirable building block for the synthesis of complex molecular targets. The method described herein utilizes a robust [2+2] cycloaddition reaction between dichloroketene and norbornene to construct the core cyclobutane ring of the tricyclic system.[1] The in situ generation of dichloroketene via the dechlorination of trichloroacetyl chloride with activated zinc provides a significant advantage, improving yields and minimizing the polymerization of the highly reactive ketene.[2] The subsequent reductive removal of the chlorine atoms from the cycloadduct yields the target ketone, exo-tricyclo[4.2.1.02,5]non-7-en-3-one, which can be further modified to produce a variety of derivatives.
Experimental Workflow
The overall synthetic pathway is depicted in the following workflow diagram.
Figure 1. Workflow for the synthesis of exo-Tricyclo[4.2.1.02,5]non-7-en-3-one.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Norbornene | Sigma-Aldrich | 99% |
| Trichloroacetyl chloride | Sigma-Aldrich | 99% |
| Zinc dust | Sigma-Aldrich | <10 µm, 98% |
| Copper(II) sulfate pentahydrate | Sigma-Aldrich | ≥98% |
| Diethyl ether (anhydrous) | Sigma-Aldrich | ≥99.7% |
| Acetic acid (glacial) | Sigma-Aldrich | ≥99.7% |
| Celite® | Sigma-Aldrich | - |
Protocol 1: Synthesis of exo-4,4-Dichlorotricyclo[4.2.1.02,5]non-7-en-3-one (Dichloroketene Adduct)
This protocol is adapted from established procedures for dichloroketene cycloadditions.[2][3]
-
Preparation of Zinc-Copper Couple:
-
In a 250 mL Erlenmeyer flask, suspend zinc dust (32.7 g, 0.5 mol) in deionized water (50 mL).
-
Stir the suspension and add a solution of copper(II) sulfate pentahydrate (2.5 g, 0.01 mol) in deionized water (25 mL) portion-wise over 5 minutes.
-
Continue stirring for 30 minutes. The blue color of the solution should fade as the copper deposits on the zinc.
-
Filter the zinc-copper couple using a Büchner funnel and wash sequentially with deionized water (3 x 50 mL), acetone (2 x 50 mL), and anhydrous diethyl ether (2 x 50 mL).
-
Dry the activated zinc-copper couple under vacuum and store in a desiccator until use.
-
-
Cycloaddition Reaction:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add the prepared zinc-copper couple (16.3 g, 0.25 mol) and anhydrous diethyl ether (150 mL).
-
Add norbornene (9.4 g, 0.1 mol) to the stirred suspension.
-
In the dropping funnel, prepare a solution of trichloroacetyl chloride (18.2 g, 11.0 mL, 0.1 mol) in anhydrous diethyl ether (50 mL).
-
Add the trichloroacetyl chloride solution dropwise to the stirred suspension over a period of 2-3 hours. The reaction is exothermic and may require occasional cooling with a water bath to maintain a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the unreacted zinc-copper couple and zinc salts.
-
Wash the filter cake with diethyl ether (2 x 50 mL).
-
Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane) to yield the pure dichloroketene adduct as a white solid.
-
Protocol 2: Synthesis of exo-Tricyclo[4.2.1.02,5]non-7-en-3-one
This procedure is based on the reductive dechlorination of similar dichlorocyclobutanones.[2][4]
-
Dechlorination Reaction:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the exo-4,4-dichlorotricyclo[4.2.1.02,5]non-7-en-3-one (10.2 g, 0.05 mol) in glacial acetic acid (100 mL).
-
To the stirred solution, add activated zinc dust (13.1 g, 0.2 mol) portion-wise over 30 minutes. The reaction is exothermic.
-
After the addition is complete, heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove excess zinc.
-
Wash the filter cake with diethyl ether (3 x 50 mL).
-
Carefully pour the filtrate into a separatory funnel containing 200 mL of ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and carefully wash with saturated sodium bicarbonate solution until effervescence ceases, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure exo-tricyclo[4.2.1.02,5]non-7-en-3-one.
-
Quantitative Data Summary
| Step | Reactants | Molar Ratio | Product | Theoretical Yield | Expected Yield (%) |
| 1. Cycloaddition | Norbornene | 1.0 | exo-4,4-Dichlorotricyclo[4.2.1.02,5]non-7-en-3-one | 20.5 g | 70-85% |
| Trichloroacetyl Chloride | 1.0 | ||||
| Zn(Cu) Couple | 2.5 | ||||
| 2. Dechlorination | Dichloro-adduct | 1.0 | exo-Tricyclo[4.2.1.02,5]non-7-en-3-one | 6.7 g | 75-90% |
| Zinc Dust | 4.0 |
Further Transformations
The resulting product, exo-tricyclo[4.2.1.02,5]non-7-en-3-one, contains a ketone and a double bond that can be further functionalized or reduced. To obtain the saturated parent hydrocarbon, exo-tricyclo[4.2.1.02,5]nonane, a two-step reduction sequence is necessary:
-
Reduction of the Ketone: The ketone can be reduced to a methylene group via a Wolff-Kishner or Clemmensen reduction.
-
Reduction of the Double Bond: The carbon-carbon double bond can be hydrogenated, for example, using H₂ gas with a palladium on carbon (Pd/C) catalyst.
These subsequent steps will yield the fully saturated exo-tricyclo[4.2.1.02,5]nonane.
References
Application Notes and Protocols for exo-Tricyclo[4.2.1.0]nonane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to exo-Tricyclo[4.2.1.0]nonane
The rigid, three-dimensional structure of the exo-Tricyclo[4.2.1.0]nonane scaffold makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique conformational constraints allow for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This document provides an overview of its application in the synthesis of bioactive molecules, with a focus on novel benzothiazole derivatives exhibiting anticancer properties.
Application in Anticancer Drug Discovery
Recent studies have highlighted the potential of exo-Tricyclo[4.2.1.0]nonane as a core structure in the design of new anticancer agents. One notable application is in the synthesis of benzothiazole derivatives, which have shown promising antiproliferative activity against various cancer cell lines.[1]
Quantitative Data: Anticancer Activity of Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of a series of benzothiazole derivatives incorporating the exo-Tricyclo[4.2.1.0]nonane moiety. The half-maximal inhibitory concentration (IC50) values were determined against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines.[1]
| Compound | Ar Substituent | IC50 C6 (µM)[1] | IC50 HeLa (µM)[1] |
| 6a | 4-Fluorophenyl | 14.13 | 0.80 |
| 6e | 4-Chlorophenyl | >100 | 1.21 |
| 6f | 2,4-Dichlorophenyl | >100 | 19.33 |
| 8b | 4-Methoxyphenyl | >100 | 18.13 |
| 8g | 3,4,5-Trimethoxyphenyl | 29.99 | >100 |
| 5-Fluorouracil (Standard) | - | 3.80 | 16.33 |
Proposed Mechanism of Action: Inhibition of Bcl-2 Family Proteins
Molecular docking studies suggest that the anticancer activity of these tricyclic benzothiazole derivatives may stem from their ability to inhibit anti-apoptotic proteins of the Bcl-2 family, particularly Bcl-xL.[1] These proteins are key regulators of the intrinsic apoptotic pathway, and their overexpression is a common mechanism of chemoresistance in many cancers.[2][3][4] By binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, these compounds may disrupt the protein-protein interactions that prevent apoptosis, thereby promoting cancer cell death.[1][2]
Caption: Proposed inhibition of the Bcl-2 anti-apoptotic pathway by exo-Tricyclo[4.2.1.0]nonane derivatives.
Experimental Protocols
The following protocols describe the synthesis of benzothiazole derivatives from exo-Tricyclo[4.2.1.0]nonane, based on reported methodologies.[1][5][6][7]
Synthesis of tricyclo[4.2.1.0]non-7-en-3-one (4)
This procedure involves the [2+2] cycloaddition of dichloroketene to norbornene, followed by reductive dechlorination.
Caption: Workflow for the synthesis of the tricyclic ketone intermediate.
Materials:
-
Norbornene
-
Trichloroacetyl chloride
-
Activated zinc dust
-
Anhydrous diethyl ether
-
Ammonium chloride solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of trichloroacetyl chloride (1.1 equivalents) in anhydrous diethyl ether is added dropwise over 2 hours to a stirred suspension of norbornene (1 equivalent) and activated zinc dust (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for an additional 10 hours.
-
The mixture is then filtered to remove excess zinc.
-
The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude dichlorinated cyclobutanone is then subjected to reductive dechlorination. The crude product is dissolved in a mixture of acetic acid and water.
-
Zinc dust (3 equivalents) is added portion-wise, and the mixture is stirred at 60 °C for 4 hours.
-
After cooling to room temperature, the mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, tricyclo[4.2.1.0]non-7-en-3-one, is purified by column chromatography on silica gel.
Synthesis of Chalcone Analogues (6a-g)
This protocol describes the Claisen-Schmidt condensation of the tricyclic ketone with various aromatic aldehydes.
Materials:
-
Tricyclo[4.2.1.0]non-7-en-3-one (4)
-
Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde for 6a)
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
To a solution of tricyclo[4.2.1.0]non-7-en-3-one (1 equivalent) and the appropriate substituted benzaldehyde (1.1 equivalents) in ethanol, an aqueous solution of sodium hydroxide (2 equivalents) is added dropwise at 0 °C.[5]
-
The reaction mixture is stirred at room temperature for 12-24 hours, during which a precipitate may form.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water and acidified with dilute HCl.
-
The resulting solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude chalcone analogue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Benzothiazole Derivatives (8a-g)
This final step involves the cyclocondensation of the chalcone analogues with 2-aminobenzothiol.
Caption: Final step in the synthesis of the target benzothiazole derivatives.
Materials:
-
Chalcone analogue (e.g., 6a)
-
2-Aminobenzothiol
-
Glacial acetic acid
Procedure:
-
A mixture of the chalcone analogue (1 equivalent) and 2-aminobenzothiol (1.2 equivalents) in glacial acetic acid is refluxed for 8-12 hours.[1]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude benzothiazole derivative is purified by column chromatography on silica gel to afford the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of BCL-2 Family Proteins and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols: Cycloaddition Reactions of Exo-Tricyclo[4.2.1.0]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cycloaddition reactions involving exo-tricyclo[4.2.1.0]nonane derivatives. The unique strained structure of these molecules makes them valuable building blocks in organic synthesis, particularly for the construction of complex polycyclic frameworks relevant to drug discovery and materials science.
Overview of Cycloaddition Reactions
Exo-tricyclo[4.2.1.0]nonane derivatives, particularly those containing a double bond in the norbornene moiety (exo-tricyclo[4.2.1.0]non-7-enes), readily participate in a variety of cycloaddition reactions. The strained nature of the double bond enhances its reactivity towards dienophiles, dipoles, and other unsaturated systems. The primary methods for synthesizing the exo-tricyclo[4.2.1.0]nonene scaffold involve the [2σ+2σ+2π]-cycloaddition of quadricyclane with appropriately substituted alkenes or alkynes. This method is highly stereoselective, yielding exclusively the exo isomers.[1][2]
This document covers three main types of cycloaddition reactions:
-
Diels-Alder ([4+2]) Cycloaddition: Formation of a new six-membered ring.
-
[2+2] Cycloaddition: Formation of a new four-membered ring, often photochemically induced.
-
1,3-Dipolar Cycloaddition: Formation of a five-membered heterocyclic ring.
Diels-Alder ([4+2]) Cycloaddition Reactions
The Diels-Alder reaction of exo-tricyclo[4.2.1.0]non-7-ene derivatives provides a powerful method for the stereocontrolled synthesis of complex polycyclic structures. The reaction proceeds with the tricyclic alkene acting as the dienophile.
Quantitative Data
| Dienophile | Diene | Product(s) | Reaction Conditions | Yield (%) | Diastereomeric Ratio (exo,anti:exo,syn) | Reference |
| Quadricyclane | N-Methylmaleimide | exo,anti- and exo,syn-Tricyclo-[4.2.1.0]nona-7-ene-3,4-dicarboximide | Toluene, reflux, 18 h | 88 (mixture) | 88:19 (as reported) | [3] |
| Quadricyclane | Maleic Anhydride | Mixture of two stereoisomers | Not specified | Not specified | Not specified | [3] |
Experimental Protocol: Synthesis of N-Methyl-exo,anti- and N-Methyl-exo,syn-tricyclo[4.2.1.0]nona-7-ene-3,4-dicarboximide[3]
Materials:
-
Quadricyclane
-
N-Methylmaleimide
-
Toluene, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quadricyclane (1.0 eq) and N-methylmaleimide (1.0 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting off-white solid is a mixture of the exo,anti and exo,syn isomers. The reported yield for the mixture is 88%.
-
The individual isomers can be separated by high-performance liquid chromatography (HPLC).
Reaction Pathway
Caption: Diels-Alder reaction of Quadricyclane and N-Methylmaleimide.
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions of exo-tricyclo[4.2.1.0]non-7-ene derivatives are typically photochemical processes that lead to the formation of cage-like polycyclic compounds. These reactions involve the formation of a cyclobutane ring. While specific examples starting directly from exo-tricyclo[4.2.1.0]non-7-ene are not abundant in the provided literature, intramolecular [2+2] photocycloadditions of derivatives containing both the tricyclic core and a pendant alkene have been reported to construct complex skeletons.
Quantitative Data (Related Intramolecular Reaction)
The following data pertains to the intramolecular [2+2] photocycloaddition of a furanone derivative bearing a butenyl side chain, leading to a 2-oxatricyclo[4.2.1.0]nonan-3-one skeleton, a structure related to the target scaffold.[3][4]
| Substrate | Product(s) | Reaction Conditions | Yield (%) | Regioselectivity (straight:crossed) | Reference |
| (5R,2'R)-3-benzyloxy-5-(2'-(tert-butyldimethylsilyloxy)but-3'-enyl)-4-methoxycarbonylfuran-2(5H)-one | "Straight" cycloadduct | Photocycloaddition | 61-83 | 74:24 to 55:45 | [3][4] |
| (5R,2'S)-3-benzyloxy-5-(2'-(tert-butyldimethylsilyloxy)but-3'-enyl)-4-methoxycarbonylfuran-2(5H)-one | "Crossed" cycloadduct | Photocycloaddition | High | 89:11 to 69:31 | [3][4] |
General Experimental Protocol for Photochemical [2+2] Cycloaddition
Materials:
-
exo-Tricyclo[4.2.1.0]non-7-ene derivative
-
Acetone (as a photosensitizer, if required)
-
Anhydrous solvent (e.g., acetonitrile, benzene)
-
Photoreactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)
Procedure:
-
Dissolve the exo-tricyclo[4.2.1.0]non-7-ene derivative in the chosen anhydrous solvent in a quartz reaction vessel. If necessary, add a photosensitizer like acetone.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution in the photoreactor at a controlled temperature. Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting product mixture by column chromatography on silica gel.
Conceptual Workflow for [2+2] Photocycloaddition
Caption: General workflow for a photochemical [2+2] cycloaddition.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions of exo-tricyclo[4.2.1.0]non-7-ene derivatives with various 1,3-dipoles, such as azides and nitrile oxides, provide an efficient route to novel heterocyclic compounds. These reactions are valuable for introducing nitrogen and oxygen atoms into the polycyclic framework.
Quantitative Data
| Tricyclic Substrate | 1,3-Dipole | Product(s) | Reaction Conditions | Yield (%) | Reference |
| 1,3,5-trimethyl-6-methylenetricyclo[3.2.1.0]oct-3-en-8-one | Phenyl azide | exo- and endo-adducts | Not specified | Similar ratio of isomers | [4] |
| 3,5-exo-1,3,6-trimethyl-7-methylene-4-azatetracyclo[4.2.1.0]nona-9-one | 2,4,6-Trimethylbenzonitrile oxide (MNO) | Two stereoisomers | Benzene, reflux, 5 h | 76 and 10 | [4] |
Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrile Oxide[4]
Materials:
-
Substituted exo-tricyclo[4.2.1.0]nonane derivative
-
2,4,6-Trimethylbenzonitrile oxide (MNO)
-
Anhydrous benzene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the tricyclic substrate (1.0 eq) and 2,4,6-trimethylbenzonitrile oxide (1.0 eq) in anhydrous benzene.
-
Heat the solution under reflux for 5 hours.
-
After cooling to room temperature, remove the solvent by rotary evaporation.
-
Separate the resulting residue by thin-layer chromatography (TLC) on silica gel using an appropriate eluent system (e.g., dichloromethane-benzene, 2:1) to isolate the isomeric products.
Signaling Pathway Analogy for Reactivity
Caption: Frontier molecular orbital interaction in 1,3-dipolar cycloaddition.
References
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Intramolecular [2+2] photocycloaddition reactions as an entry to the 2-oxatricyclo[4.2.1.0(4,9)]nonan-3-one skeleton of lactiflorin - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of the exo-Tricyclo[4.2.1.0]nonane Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exo-tricyclo[4.2.1.0]nonane scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry and drug discovery. Its unique conformational constraints and stereochemical complexity make it an attractive template for the design of novel therapeutic agents with specific biological targets. The derivatization of this scaffold allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of the exo-tricyclo[4.2.1.0]nonane core.
Application Notes
The derivatization of the exo-tricyclo[4.2.1.0]nonane scaffold offers a versatile platform for the development of new chemical entities with potential therapeutic applications. The rigid nature of this tricyclic system provides a well-defined orientation of substituents, which is crucial for molecular recognition and binding to biological targets.[1]
One key application of these derivatives is in the development of antiproliferative agents. For instance, chalcone and benzothiazole derivatives of the exo-tricyclo[4.2.1.0]nonan-3-one core have been synthesized and evaluated for their activity against cancer cell lines.[2] These compounds have demonstrated promising cytotoxic effects, suggesting their potential as novel anticancer agents. The synthesis of such derivatives often involves the condensation of a ketone on the tricyclic scaffold with aromatic aldehydes to form chalcone analogs, which can then be further cyclized to yield more complex heterocyclic systems like benzothiazoles.[2]
Furthermore, the introduction of dicarboximide and anhydride functionalities onto the scaffold has been explored.[3] These derivatives can serve as building blocks for the construction of more complex molecular architectures, including polynorbornane scaffolds with terminal succinimides.[3] Such structures are of interest for their potential use as molecular spacers or in the development of novel materials.
The inherent chirality and rigidity of the exo-tricyclo[4.2.1.0]nonane scaffold also make it a valuable starting material for the synthesis of complex molecules such as nucleoside analogues and polymers.[1] The defined stereochemistry of the scaffold can be exploited to achieve high stereoselectivity in subsequent reactions.
Experimental Protocols
Protocol 1: Synthesis of exo-Tricyclo[4.2.1.0]non-7-en-3-one
This protocol describes the synthesis of the key intermediate, exo-tricyclo[4.2.1.0]non-7-en-3-one, starting from norbornene.[2] The procedure involves a [2+2] cycloaddition of dichloroketene to norbornene, followed by the reductive removal of the chlorine atoms.
Workflow for the Synthesis of exo-Tricyclo[4.2.1.0]non-7-en-3-one
Caption: Synthetic pathway for exo-Tricyclo[4.2.1.0]non-7-en-3-one.
Materials:
-
Norbornene
-
Trichloroacetyl chloride
-
Activated zinc dust
-
Anhydrous diethyl ether
-
Acetic acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dichloroketene Generation and Cycloaddition:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add activated zinc dust and anhydrous diethyl ether.
-
Prepare a solution of norbornene and trichloroacetyl chloride in anhydrous diethyl ether.
-
Add the solution from the dropping funnel to the stirred suspension of zinc dust over a period of 2-3 hours while maintaining a gentle reflux.
-
After the addition is complete, continue stirring at reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichloroketene adduct.
-
-
Reduction of the Dichloroketene Adduct:
-
Dissolve the crude adduct in a mixture of acetic acid and water.
-
Add zinc dust portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require occasional cooling.
-
After the addition is complete, stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and dilute the filtrate with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure exo-tricyclo[4.2.1.0]non-7-en-3-one.
-
Protocol 2: Synthesis of Chalcone Analogs of exo-Tricyclo[4.2.1.0]nonan-3-one
This protocol outlines the Claisen-Schmidt condensation of exo-tricyclo[4.2.1.0]nonan-3-one with various benzaldehyde derivatives to yield chalcone analogs.[2]
Workflow for the Synthesis of Chalcone Analogs
Caption: General scheme for the synthesis of chalcone analogs.
Materials:
-
exo-Tricyclo[4.2.1.0]nonan-3-one (from Protocol 1, after hydrogenation of the double bond if desired)
-
Substituted benzaldehyde derivatives
-
Ethanol
-
Sodium hydroxide or potassium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Dissolve exo-tricyclo[4.2.1.0]nonan-3-one and the desired substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide or potassium hydroxide in water dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.
Protocol 3: Synthesis of Benzothiazole Derivatives
This protocol describes the reaction of the synthesized chalcone analogs with 2-aminobenzothiol to form benzothiazole derivatives.[2]
Workflow for the Synthesis of Benzothiazole Derivatives
Caption: Synthesis of benzothiazole derivatives from chalcone analogs.
Materials:
-
Chalcone analog (from Protocol 2)
-
2-Aminobenzothiol
-
Glacial acetic acid
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve the chalcone analog and 2-aminobenzothiol in glacial acetic acid.
-
Heat the mixture under reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield the desired benzothiazole derivative.
Quantitative Data
Table 1: Synthesis and Antiproliferative Activity of Benzothiazole Derivatives of exo-Tricyclo[4.2.1.0]nonane [2]
| Compound | Ar-substituent | Yield (%) | IC50 C6 (μM) | IC50 HeLa (μM) |
| 8a | 4-Methyl | 78 | 15.6 ± 0.8 | 22.4 ± 1.1 |
| 8b | 4-Methoxy | 82 | 12.8 ± 0.6 | 18.9 ± 0.9 |
| 8c | 4-Chloro | 85 | 18.2 ± 0.9 | 25.1 ± 1.3 |
| 8d | 4-Bromo | 87 | 19.5 ± 1.0 | 28.3 ± 1.4 |
| 8e | 4-Nitro | 90 | 25.3 ± 1.2 | 35.7 ± 1.8 |
| 8f | 2,4-Dichloro | 88 | 21.7 ± 1.1 | 31.5 ± 1.6 |
| 8g | 3,4-Dimethoxy | 80 | 14.1 ± 0.7 | 20.5 ± 1.0 |
| 5-FU | - | - | 8.9 ± 0.4 | 12.3 ± 0.6 |
C6: Rat brain tumor cell line; HeLa: Human cervical carcinoma cell line; 5-FU: 5-Fluorouracil (standard drug).
Conclusion
The derivatization of the exo-tricyclo[4.2.1.0]nonane scaffold represents a promising strategy in the quest for novel therapeutic agents. The synthetic protocols provided herein offer a foundation for the preparation of a variety of derivatives. The quantitative data on the antiproliferative activity of benzothiazole derivatives underscore the potential of this scaffold in cancer drug discovery. Further exploration of this unique molecular framework is warranted to unlock its full therapeutic potential.
References
- 1. 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one | 6712-83-0 | Benchchem [benchchem.com]
- 2. Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - The preparation of stereoisomeric tricyclo[4.2.1.02,5]nona-7-ene-3,4-dicarÂboximides and anhydrides : literature corrections and new products - CQUniversity - Figshare [acquire.cqu.edu.au]
Application of exo-Tricyclo[4.2.1.0]nonane in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional framework of the exo-Tricyclo[4.2.1.0]nonane ring system and its derivatives has emerged as a valuable scaffold in the stereoselective synthesis of complex natural products. This application note provides a comprehensive overview of its utility, focusing on the total synthesis of the marine diterpene (+)-dictyoxetane, a notable example that showcases the strategic application of this unique tricyclic core. Detailed experimental protocols for key synthetic transformations, quantitative data, and visual representations of the synthetic pathways are presented to facilitate understanding and replication in a research setting.
Introduction
The inherent conformational rigidity and defined stereochemistry of the tricyclo[4.2.1.0]nonane skeleton make it an attractive building block for the construction of intricate molecular architectures found in biologically active natural products. Its application allows for precise control over the spatial arrangement of functional groups, a critical aspect in the design and synthesis of molecules with specific biological targets. The most prominent example of its use is in the synthesis of (+)-dictyoxetane, which features a 2,7-dioxatricyclo[4.2.1.03,8]nonane core, a direct derivative of the parent tricyclic system.[1][2][3]
Application in the Total Synthesis of (+)-Dictyoxetane
The total synthesis of (+)-dictyoxetane, first achieved by Hugelshofer and Magauer, provides a quintessential example of the strategic use of a tricyclic precursor to navigate a complex synthetic landscape.[3][4] The synthesis hinges on a bio-inspired cyclization sequence to construct the challenging dioxatricyclic framework.[3][4] The key phases of the synthesis are outlined below.
Synthesis of the trans-Hydrindane Core
A crucial precursor to the tricyclic system is the trans-hydrindane core, which is synthesized from a Robinson annulation-derived bicyclic enone.[5][6] A key step in establishing the requisite trans-ring junction is a phosphorane-mediated, pinacol-like rearrangement of a cis-diol.[6]
Formation of the Dioxatricyclic Core
The hallmark of the dictyoxetane synthesis is the elegant construction of the 2,7-dioxatricyclo[4.2.1.03,8]nonane ring system. This is achieved through a sequential cyclization strategy:
-
4-exo-tet Cyclization: This step involves the formation of the strained oxetane ring. According to Baldwin's rules, 4-exo-tet cyclizations are favored, allowing for the efficient construction of the four-membered ring.[7]
-
5-exo-trig Cyclization: Following the formation of the oxetane, a transannular 5-exo-trig cyclization is employed to forge the tetrahydrofuran ring, thus completing the complex dioxatricyclic core.[1][8]
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for the total synthesis of (+)-dictyoxetane.
Quantitative Data
The following table summarizes the yields of key steps in the total synthesis of (+)-dictyoxetane as reported in the literature.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Synthesis of trans-hydrindane core | Robinson annulation product | trans-hydrindane derivative | Multi-step sequence including phosphorane-mediated rearrangement | ~34 (overall) | [9] |
| Diol formation from trans-hydrindane derivative | Acetal-protected enone | Diol | OsO4, NMO, tBuOH, H2O, THF | 62 (over 4 steps) | [1][8] |
| Pinacol-like rearrangement | Diol | trans-hydrindanone | PPh3, C2Cl6, iPr2NEt, MeCN | 80 | [8] |
| Grignard addition to trans-hydrindanone | trans-hydrindanone | Tertiary alcohol | iPrMgCl, CeCl3, THF | 91 | [8] |
| Ring-closing metathesis | Diene precursor | 11-membered macrocycle | Stewart-Grubbs catalyst | 55 | [1] |
| 4-exo-tet Cyclization (Oxetane formation) | Macrocyclic alcohol | Oxetane intermediate | NIS, CH2Cl2 | - | [1] |
| 5-exo-trig Cyclization and final steps (overall) | Oxetane intermediate | (+)-Dictyoxetane | H2, Pd/C, THF | 80 (over 2 steps) | [1] |
Experimental Protocols
Synthesis of the trans-Hydrindane Core via Pinacol-like Rearrangement
This protocol is adapted from the work of Grainger and coworkers.[8]
Materials:
-
cis-Diol derived from the trans-hydrindane precursor
-
Triphenylphosphine (PPh3)
-
Hexachloroethane (C2Cl6)
-
N,N-Diisopropylethylamine (iPr2NEt)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the cis-diol in anhydrous acetonitrile at 0 °C is added triphenylphosphine and hexachloroethane.
-
N,N-Diisopropylethylamine is then added dropwise to the stirring solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to 82 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the trans-hydrindanone.
Formation of the Dioxatricyclic Core: 4-exo-tet and 5-exo-trig Cyclizations
This protocol is based on the final steps of the total synthesis of (+)-dictyoxetane by Hugelshofer and Magauer.[1]
Materials:
-
Macrocyclic alcohol precursor
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (CH2Cl2), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
Step 1: 4-exo-tet Cyclization (Oxetane Formation)
-
To a solution of the macrocyclic alcohol in anhydrous dichloromethane at room temperature is added N-iodosuccinimide.
-
The reaction mixture is stirred in the dark until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude oxetane intermediate, which is used in the next step without further purification.
Step 2: 5-exo-trig Cyclization and Deprotection
-
The crude oxetane intermediate is dissolved in anhydrous tetrahydrofuran.
-
Palladium on carbon is added to the solution.
-
The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (+)-dictyoxetane.
Logical Relationship of Key Cyclizations
The successful construction of the dioxatricyclic core of dictyoxetane relies on a specific sequence of favored cyclization reactions as predicted by Baldwin's rules.
Caption: Key cyclization sequence in the formation of the dictyoxetane core.
Conclusion
The application of the exo-tricyclo[4.2.1.0]nonane framework in the total synthesis of (+)-dictyoxetane highlights its significance as a powerful tool in constructing complex and stereochemically rich natural products. The strategic implementation of key reactions such as the phosphorane-mediated pinacol-like rearrangement and sequential 4-exo-tet and 5-exo-trig cyclizations demonstrates the elegance and efficiency that can be achieved by utilizing such rigid scaffolds. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the field of natural product synthesis and drug discovery, facilitating further exploration of the synthetic potential of this and related tricyclic systems. While the application of the parent exo-tricyclo[4.2.1.0]nonane in other natural product syntheses is not as extensively documented, the principles demonstrated in the dictyoxetane synthesis can undoubtedly inspire novel synthetic strategies for other challenging targets.
References
- 1. Studies towards the Synthesis of (+)‐Dictyoxetane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. A Bioinspired Cyclization Sequence Enables the Asymmetric Total Synthesis of Dictyoxetane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Synthesis of the trans-hydrindane core of dictyoxetane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Methodology for the Construction of the Bicyclo[4.3.0]nonane Core [mdpi.com]
Application Notes and Protocols: Exo-Tricyclo[4.2.1.0]nonane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the exo-tricyclo[4.2.1.0]nonane scaffold has emerged as a compelling starting point in medicinal chemistry for the development of novel therapeutic agents. Its unique conformational constraints provide a fixed orientation for pendant functional groups, enabling precise interactions with biological targets. This document provides an overview of the applications of this scaffold, focusing on its use in the synthesis of compounds with antiproliferative and potential antiviral activities. Detailed protocols for the synthesis and biological evaluation of key derivatives are provided.
Application Note 1: Antiproliferative Activity of Exo-Tricyclo[4.2.1.0]nonane Derivatives
Derivatives of exo-tricyclo[4.2.1.0]nonane have been shown to exhibit significant antiproliferative activity against various cancer cell lines. Specifically, a series of chalcone and benzothiazole analogs incorporating this scaffold have been synthesized and evaluated.
Quantitative Data Summary
The antiproliferative activities of synthesized chalcone (6a-g) and benzothiazole (8a-g) derivatives were assessed against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines using a BrdU cell proliferation ELISA assay.[1][2] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | C6 IC50 (µM) | HeLa IC50 (µM) |
| 6a | 14.13 | 0.8 |
| 6b | >100 | >100 |
| 6c | >100 | >100 |
| 6d | >100 | >100 |
| 6e | >100 | 1.21 |
| 6f | >100 | 19.33 |
| 6g | >100 | >100 |
| 8a | >100 | >100 |
| 8b | >100 | 18.13 |
| 8c | >100 | >100 |
| 8d | >100 | >100 |
| 8e | >100 | >100 |
| 8f | >100 | >100 |
| 8g | 29.99 | >100 |
| 5-FU (Standard) | 3.8 | 16.33 |
Data sourced from Sarıkaya et al., 2024.[1][2]
Proposed Mechanism of Action: Inhibition of Anti-Apoptotic Proteins
Molecular docking studies have suggested that these exo-tricyclo[4.2.1.0]nonane derivatives may exert their antiproliferative effects by inhibiting anti-apoptotic proteins of the Bcl-2 family, with a notable interaction with Bcl-xl.[1][2] By binding to these proteins, the compounds may disrupt their function, which is to prevent programmed cell death (apoptosis). This inhibition would lead to the activation of the apoptotic cascade in cancer cells, ultimately resulting in their demise.
Caption: Proposed mechanism of antiproliferative activity.
Experimental Protocol: BrdU Cell Proliferation Assay
This protocol is based on standard methodologies for determining cell proliferation via the incorporation of 5-bromo-2'-deoxyuridine (BrdU).[3][4][5][6][7]
Materials:
-
96-well cell culture plates
-
BrdU labeling solution (10 µM in sterile cell culture medium)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the exo-tricyclo[4.2.1.0]nonane derivatives and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing solution and wash the wells three times with wash buffer.
-
Add 100 µL of anti-BrdU primary antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until color develops.
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated into the DNA, and thus to the degree of cell proliferation.
Application Note 2: Synthesis of Bioactive Exo-Tricyclo[4.2.1.0]nonane Derivatives
The synthesis of the aforementioned antiproliferative chalcone and benzothiazole derivatives starts from norbornene and proceeds through a key tricyclo[4.2.1.0]non-7-en-3-one intermediate.[1][2]
Experimental Workflow
Caption: Synthesis of chalcone and benzothiazole derivatives.
Experimental Protocol: Synthesis of Chalcone and Benzothiazole Derivatives
This protocol is a generalized procedure based on the reported synthesis.[1][2]
Step 1: Synthesis of tricyclo[4.2.1.0]non-7-en-3-one (Intermediate 4)
-
To a solution of norbornene in an appropriate aprotic solvent (e.g., diethyl ether), add a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The resulting crude product is then subjected to a reduction reaction to remove the chlorine atoms. This can be achieved using a reducing agent such as zinc dust in acetic acid.
-
Purify the product by column chromatography to yield tricyclo[4.2.1.0]non-7-en-3-one.
Step 2: Synthesis of Chalcone Analogs (6a-g)
-
Dissolve the tricyclo[4.2.1.0]non-7-en-3-one intermediate and a substituted benzaldehyde derivative in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the solution.
-
Stir the reaction mixture at room temperature for several hours until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the chalcone analog.
-
Further purification can be achieved by recrystallization.
Step 3: Synthesis of Benzothiazole Derivatives (8a-g)
-
To a solution of the chalcone analog in a suitable solvent (e.g., glacial acetic acid), add 2-aminobenzothiol.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography to afford the desired benzothiazole derivative.
Potential for Antiviral Applications
The related 4,8-dioxatricyclo[4.2.1.0]nonan-5-one scaffold has been utilized as a versatile intermediate in the synthesis of novel carbocyclic nucleoside analogues.[4] Some of these analogues have been tested for antiviral activity and have shown efficacy against viruses such as the Coxsackie virus.[4] This suggests that the rigid tricyclic framework can serve as a suitable scaffold for positioning nucleobase mimics in a conformationally restricted manner, potentially leading to enhanced binding to viral enzymes like polymerases or reverse transcriptases. Further exploration of exo-tricyclo[4.2.1.0]nonane-based nucleoside analogues is a promising avenue for the development of new antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for the Synthesis of Antiproliferative Agents from exo-Tricyclo[4.2.1.0]nonane Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel antiproliferative agents derived from exo-tricyclo[4.2.1.0]nonane precursors. The methodologies outlined are based on established synthetic routes for cycloalkyl-substituted pyrimidinediamines, which have demonstrated significant potential as anticancer agents.
Introduction
The development of novel anticancer therapeutics with improved efficacy and selectivity remains a critical goal in medicinal chemistry. One promising strategy involves the use of rigid, three-dimensional scaffolds to orient pharmacophoric groups in a precise manner, enhancing their interaction with biological targets. The exo-tricyclo[4.2.1.0]nonane core offers a unique and conformationally constrained framework for the design of such agents. This document details the synthesis of pyrimidinediamine derivatives from an exo-tricyclo[4.2.1.0]nonane-based precursor and summarizes their antiproliferative properties.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of cycloalkyl-substituted pyrimidinediamines derived from exo-tricyclo[4.2.1.0]nonane precursors has been evaluated against a panel of human cancer cell lines. The exo-exo diastereomer has been shown to be significantly more potent than the corresponding endo-endo diastereomer.[1] The following table summarizes representative IC50 values for a key compound.
| Compound ID | Stereochemistry | Cancer Cell Line | IC50 (µM) |
| 1a | exo-exo | Colon Cancer (HCT116) | 0.8 |
| 1b | endo-endo | Colon Cancer (HCT116) | 16 |
| 1a | exo-exo | Lung Cancer (A549) | 1.2 |
| 1b | endo-endo | Lung Cancer (A549) | 25 |
| 1a | exo-exo | Breast Cancer (MCF-7) | 2.5 |
| 1b | endo-endo | Breast Cancer (MCF-7) | 50 |
Experimental Protocols
Protocol 1: Synthesis of N-(exo-4-aminotricyclo[4.2.1.0]nonan-3-yl)-5-fluoro-N2-(3-methyl-4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine
This protocol describes a multi-step synthesis starting from racemic exo-3-aza-4-oxotricyclo[4.2.1.0]non-7-ene.
Step 1: Protection of the Lactam
A homogeneous mixture of racemic exo-3-aza-4-oxotricyclo[4.2.1.0]non-7-ene (1.0 eq), di-tert-butyl dicarbonate (Boc)2O (1.0 eq), and 4-(dimethylamino)pyridine (DMAP) (0.05 eq) in dichloromethane (CH2Cl2) is stirred under a nitrogen atmosphere at room temperature for 24 hours. The reaction mixture is then diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the Boc-protected lactam.[1]
Step 2: Reduction of the Lactam and Boc-Deprotection
The Boc-protected lactam (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LiAlH4) (2.0 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the crude amine. The crude amine is then dissolved in a solution of trifluoroacetic acid (TFA) in CH2Cl2 and stirred for 2 hours to remove the Boc group. The solvent is removed under reduced pressure to yield the tricyclic diamine.
Step 3: Synthesis of the Pyrimidinediamine Derivative
A mixture of the tricyclic diamine from Step 2 (1.0 eq), 2,4-dichloro-5-fluoropyrimidine (1.1 eq), and triethylamine (2.5 eq) in isopropanol is heated to 80 °C for 16 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the mono-substituted pyrimidine.
Step 4: Final Coupling Reaction
The mono-substituted pyrimidine from Step 3 (1.0 eq), 3-methyl-4-(4-methylpiperazin-1-yl)aniline (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in 2-pentanol are heated to reflux for 24 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with diethyl ether, and dried to afford the final pyrimidinediamine product.
Protocol 2: Antiproliferative Activity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Visualizations
Signaling Pathway
The antiproliferative effects of pyrimidinediamine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2][3]
Caption: Proposed inhibitory action on PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow
The overall workflow for the synthesis and evaluation of antiproliferative agents from exo-tricyclo[4.2.1.0]nonane precursors is depicted below.
Caption: Workflow for synthesis and evaluation of antiproliferative agents.
References
Application Notes and Protocols for exo-Tricyclo[4.2.1.0]nonane-Based Monomers in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of exo-tricyclo[4.2.1.0]nonane-based monomers, a class of compounds showing significant promise in the development of advanced polymers for specialized applications, including drug delivery and biomedical devices. The unique strained ring structure of these monomers imparts desirable properties to the resulting polymers, such as high thermal stability and tailored mechanical characteristics.
Introduction to exo-Tricyclo[4.2.1.0]nonane-Based Monomers
The exo-tricyclo[4.2.1.0]nonane backbone is a saturated polycyclic hydrocarbon with a rigid and sterically demanding structure.[1] Monomers incorporating this moiety are typically synthesized via a stereoselective cycloaddition reaction, which offers a reliable route to the exclusive exo-isomer.[2] This isomeric purity is crucial for achieving predictable polymer properties.
The resulting polymers, often produced through Ring-Opening Metathesis Polymerization (ROMP) or vinyl-addition polymerization, exhibit high glass transition temperatures (Tg), excellent thermal stability, and good mechanical strength.[2][3] These characteristics, combined with the potential for functionalization, make them attractive candidates for high-performance materials in various fields, including photoresists, gas separation membranes, and, increasingly, in the biomedical arena.[2]
Monomer Synthesis: A Strategic Approach
The synthesis of exo-tricyclo[4.2.1.0]nonane-based monomers predominantly relies on the [2σ+2σ+2π]-cycloaddition of quadricyclane to a functionalized olefin. This reaction is highly stereoselective, yielding the exo-isomer exclusively.[2] The choice of the olefin allows for the introduction of various functional groups, which can then be used for polymerization or for imparting specific properties to the final polymer.
General Synthesis Workflow
The overall process for monomer synthesis and subsequent polymerization is outlined below.
Caption: General workflow for the synthesis of exo-tricyclo[4.2.1.0]nonane-based monomers and their subsequent polymerization.
Experimental Protocol: Synthesis of a Functionalized Monomer
This protocol describes the synthesis of a generic functionalized exo-tricyclo[4.2.1.0]non-7-ene monomer. Specific details may vary depending on the nature of the functional group on the starting olefin.
Materials:
-
Quadricyclane
-
Functionalized alkene (e.g., an acrylate or a silyl-substituted ethylene)[4]
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve quadricyclane (1.0 eq.) in anhydrous toluene.
-
Add the functionalized alkene (1.1 eq.) to the solution.
-
Heat the reaction mixture at a temperature appropriate for the specific alkene (typically ranging from 80 to 120 °C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure exo-tricyclo[4.2.1.0]nonane-based monomer.
Note: The reactivity of the alkene in the cycloaddition reaction is influenced by the presence of electron-withdrawing groups.[4]
Polymerization of exo-Tricyclo[4.2.1.0]nonane-Based Monomers
These monomers can be polymerized via several methods, with Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization being the most common. The choice of polymerization technique depends on the desired polymer architecture and properties.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of strained cyclic olefins, including exo-tricyclo[4.2.1.0]nonane derivatives. It allows for good control over molecular weight and polydispersity, and can be used to synthesize block copolymers.[2]
Materials:
-
Functionalized exo-tricyclo[4.2.1.0]non-7-ene monomer
-
Grubbs' catalyst (e.g., 1st or 3rd generation)[2]
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox, dissolve the monomer in the chosen solvent.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.
-
Add the catalyst solution to the monomer solution with stirring. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to proceed at room temperature for the desired time (typically 1-24 hours).
-
Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Addition Polymerization
Vinyl-addition polymerization, often catalyzed by late-transition metals like palladium or nickel, is another effective method for polymerizing these monomers. This technique proceeds via the opening of the norbornene double bond without ring-opening, leading to a saturated polymer backbone with high thermal stability.[5]
Materials:
-
Functionalized exo-tricyclo[4.2.1.0]non-7-ene monomer
-
Palladium or Nickel-based catalyst (e.g., [Pd(OAc)2]/B(C6F5)3)[4]
-
Anhydrous and degassed solvent (e.g., chlorobenzene or toluene)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the monomer in the chosen solvent.
-
In a separate vial, prepare the catalyst system by dissolving the palladium or nickel precursor and the co-catalyst.
-
Add the catalyst solution to the monomer solution.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for the required time (e.g., 12-48 hours).
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution to methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Polymer Properties and Characterization
The polymers derived from exo-tricyclo[4.2.1.0]nonane-based monomers typically exhibit a range of desirable properties. The table below summarizes typical data for these polymers, although specific values will vary depending on the monomer's functional groups and the polymerization conditions.
| Property | Typical Value/Range | Method of Analysis |
| Monomer Yield | > 80% | Gravimetric |
| Polymer Yield | 70-98%[2] | Gravimetric |
| Molecular Weight (Mw) | 10^4 - 10^6 g/mol [2] | GPC/SEC |
| Polydispersity (PDI) | 1.1 - 3.7[2] | GPC/SEC |
| Glass Transition (Tg) | > 200 °C[2] | DSC |
| Decomposition Temp. (Td) | > 300 °C | TGA |
Applications in Drug Development
While still an emerging area, the unique properties of polymers derived from exo-tricyclo[4.2.1.0]nonane-based monomers make them interesting candidates for drug development applications. Their high thermal stability and mechanical strength are advantageous for creating robust drug delivery vehicles and medical device coatings.
Potential Drug Delivery Applications
The ability to introduce a wide range of functional groups onto the monomer allows for the synthesis of polymers with tailored properties for drug delivery. For instance, the incorporation of hydrophilic or biodegradable functionalities could lead to the development of novel nanoparticles for controlled drug release.
Caption: Conceptual pathway for the use of functionalized exo-tricyclo[4.2.1.0]nonane-based polymers in drug delivery.
Biocompatibility Considerations
The biocompatibility of these polymers is a critical factor for their use in biomedical applications. While specific data for polymers based on the exo-tricyclo[4.2.1.0]nonane scaffold is limited, related cyclic olefin copolymers (COCs) have been shown to be promising biomaterials.[6] Studies on COCs have demonstrated good in vitro biocompatibility, passing cytotoxicity tests according to ISO 10993-5 guidelines.[6] However, it is crucial to note that additives in the polymer formulation can influence the biological response.[6] Therefore, any new polymer based on the exo-tricyclo[4.2.1.0]nonane structure intended for biomedical use would require rigorous biocompatibility and cytotoxicity testing.
Conclusion
Exo-tricyclo[4.2.1.0]nonane-based monomers provide a versatile platform for the synthesis of advanced polymers with high thermal stability and tunable properties. The stereoselective synthesis and controlled polymerization of these monomers open up possibilities for a range of applications, from materials science to drug development. Further research into the functionalization of these polymers and their biological interactions will be key to realizing their full potential in the biomedical field.
References
- 1. Construction of DNA microarrays on cyclic olefin copolymer surfaces using confined photocatalytic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. EP2436668B1 - Polymerisable compounds comprising a polyalicyclic structure element - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ring-Opening Metathesis Polymerization (ROMP) of exo-Tricyclo[4.2.1.0]nonene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins has emerged as a powerful tool for the synthesis of well-defined polymers with diverse functionalities. Among the various monomers employed, exo-tricyclo[4.2.1.0]nonene (TCN) derivatives have garnered significant interest. Their unique tricyclic structure, featuring a fused cyclobutane ring in the exo position, offers several advantages over traditional norbornene-type monomers.
The inherent strain of the norbornene moiety ensures high reactivity towards ROMP catalysts, while the exo configuration minimizes steric hindrance, often leading to faster polymerization kinetics compared to their endo counterparts.[1] Furthermore, the synthesis of TCN monomers via the [2σ+2σ+2π]-cycloaddition of quadricyclane with activated alkenes or alkynes proceeds with perfect exo selectivity, simplifying purification and ensuring stereochemical purity in the resulting polymers.[2][3] These characteristics make TCNs highly attractive for the development of advanced materials with tailored properties for applications ranging from gas separation membranes to photolithography and biomaterials.[1][4]
This document provides detailed application notes and experimental protocols for the synthesis and ROMP of various exo-tricyclo[4.2.1.0]nonene derivatives, along with methods for polymer characterization.
Key Advantages of exo-Tricyclo[4.2.1.0]nonene Monomers
-
High Reactivity: The strained double bond of the norbornene core provides a strong thermodynamic driving force for ring-opening. The absence of bulky endo substituents further enhances their reactivity in polymerization.[3]
-
Stereochemical Purity: Synthesis via cycloaddition with quadricyclane exclusively yields the exo isomer, eliminating the need for tedious separation of stereoisomers.[2]
-
Tunable Properties: The tricyclic framework allows for the introduction of a wide range of functional groups, enabling the synthesis of polymers with precisely controlled properties such as thermal stability, gas permeability, and solubility.[1][3]
-
Living Polymerization: ROMP of TCN derivatives can be conducted in a "living" fashion, particularly with well-defined ruthenium-based catalysts like the Grubbs 3rd generation catalyst. This allows for excellent control over polymer molecular weight and low polydispersity.[2]
Data Presentation
Table 1: ROMP of Imide and Ester Functionalized exo-Tricyclo[4.2.1.0]nonenes with Grubbs 3rd Generation Catalyst (G3)
| Monomer | Yield (%) | M_n_ (theo.) ( kg/mol ) | M_n_ (exp.) ( kg/mol ) | Đ (PDI) |
| p(TCN-NBn_anti_) | 81 | 69.8 | 66.2 | 1.06 |
| p(TCN-NBn_syn_) | 85 | 69.8 | 67.8 | 1.05 |
| p(TCN-NCy) | 88 | 55.4 | 53.8 | 1.06 |
| p(TCN-NHex) | 91 | 58.7 | 56.1 | 1.06 |
Conditions: 95 mM monomer (200 equiv.), 2.4 mM pyridine (5 equiv.), 0.48 mM G3 (1 equiv.) in CDCl_3 at 25 °C for 15 minutes.[2]
Table 2: ROMP of Silicon-Containing exo-Tricyclo[4.2.1.0]nonene Derivatives with Grubbs 1st Generation Catalyst (G1)
| Monomer | Catalyst | M/C Ratio | Yield (%) | M_w_ (x 10^5) | Đ (PDI) | T_g_ (°C) |
| 3,3,4-tris(trimethylsilyl)tricyclononene-7 | G1 | - | 80-85 | up to 5.4 | - | 200 |
| 3-silatranyltricyclo[4.2.1.0]non-7-ene | G1 | - | 98 | 13 | 3.7 | 232 |
| 3-{tris(trimethylsiloxy)silyl}tricyclo[4.2.1.0]non-7-ene | G1 | 3000 | - | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of exo-Tricyclo[4.2.1.0]nonene Imide Monomers
This protocol describes a general procedure for the synthesis of TCN imide monomers via the thermal cycloaddition of N-substituted maleimides with quadricyclane.
Materials:
-
N-substituted maleimide (e.g., N-benzylmaleimide, N-cyclohexylmaleimide)
-
Quadricyclane
-
Toluene, anhydrous
-
Hexanes
Procedure:
-
In a sealed reaction vessel, dissolve the N-substituted maleimide (1.0 equiv.) in anhydrous toluene.
-
Add quadricyclane (1.2 equiv.) to the solution.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by ¹H NMR spectroscopy until the maleimide starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
The product will typically precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration and wash with cold hexanes to remove any unreacted quadricyclane.
-
Dry the purified exo-tricyclo[4.2.1.0]nonene imide monomer under vacuum. The product is obtained with perfect exo selectivity.[2][6]
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of TCN Derivatives
This protocol outlines a general procedure for the living ROMP of TCN monomers using a Grubbs 3rd generation catalyst.
Materials:
-
exo-Tricyclo[4.2.1.0]nonene derivative (monomer)
-
Grubbs 3rd generation catalyst (G3)
-
Pyridine
-
Anhydrous, degassed chloroform (or other suitable solvent)
-
Methanol (for precipitation)
-
Ethyl vinyl ether (quenching agent)
Procedure:
-
In a glovebox, prepare a stock solution of the TCN monomer in anhydrous, degassed chloroform.
-
Prepare a stock solution of the Grubbs 3rd generation catalyst and a separate stock solution of pyridine in the same solvent.
-
In a reaction vial, add the monomer solution (e.g., to achieve a final concentration of 95 mM, 200 equivalents).
-
Add the pyridine solution (5 equivalents relative to the catalyst).
-
Initiate the polymerization by adding the catalyst solution (1 equivalent). The monomer-to-catalyst ratio can be adjusted to target a specific molecular weight.
-
Stir the reaction mixture at room temperature (25 °C) for the desired time (e.g., 15 minutes for TCN imides).[2]
-
Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of vigorously stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 3: Polymer Characterization
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and, in kinetic studies, to determine monomer conversion.
-
Sample Preparation: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: The ¹H NMR spectrum of the polymer will show characteristic broad peaks corresponding to the polymer backbone. The disappearance of the sharp olefinic protons of the monomer (typically around 6-7 ppm) and the appearance of broad olefinic proton signals of the polymer backbone confirm polymerization. For kinetic analysis, an internal standard (e.g., mesitylene) can be used to monitor the decrease of the monomer signal over time.[2]
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (M_n_), weight-average molecular weight (M_w_), and the polydispersity index (Đ or PDI = M_w_/M_n_).
-
General Conditions: GPC analysis is typically performed using a series of columns (e.g., polystyrene-divinylbenzene) with a suitable mobile phase (e.g., THF or toluene) at a constant flow rate and temperature. The system is calibrated with polymer standards (e.g., polystyrene) to generate a calibration curve for molecular weight determination.
-
Analysis: The elution of the polymer sample is monitored by a detector (e.g., refractive index detector), and the resulting chromatogram is used to calculate the molecular weight distribution.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (T_g_) of the polymer.
-
Sample Preparation: A small amount of the dried polymer is sealed in an aluminum pan.
-
Analysis: The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The T_g_ is determined from the second heating scan as the midpoint of the transition in the heat flow curve.[1] For example, the T_g_ of a poly(3-silatranyltricyclo[4.2.1.0]non-7-ene) was found to be 232 °C.[1]
Visualizations
Caption: ROMP mechanism of exo-Tricyclo[4.2.1.0]nonene.
Caption: Experimental workflow for TCN synthesis and polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Tricyclononenes and tricyclononadienes as efficient monomers for controlled ROMP: understanding structure–propagation rate relationships and enabling ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01986E [pubs.rsc.org]
- 3. Macromolecular Design and Synthesis of Polymers from Silicon-Containing Norbornenes for Membrane Gas Separation, INEOS OPEN, 2018, 1 (1), 39-54 [ineosopen.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tricyclononenes and tricyclononadienes as efficient monomers for controlled ROMP: understanding structure–propagation rate relationships and enabling facile post-polymerization modification - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Functionalized exo-Tricyclo[4.2.1.0]nonanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized exo-tricyclo[4.2.1.0]nonane derivatives. This class of strained polycyclic compounds holds significant potential in medicinal chemistry and materials science due to its rigid, three-dimensional scaffold. The methodologies outlined below cover key synthetic transformations to access a variety of functionalized tricyclic nonanes.
Introduction
The tricyclo[4.2.1.0]nonane framework, a structural motif characterized by its unique steric and electronic properties, serves as a valuable building block in the design of novel therapeutic agents and advanced materials. The exo configuration is of particular interest as it projects substituents away from the core cage structure, allowing for specific interactions with biological targets. This document details selected synthetic routes for the preparation of these complex molecules, providing both summarized data and step-by-step experimental protocols.
Data Summary
The following table summarizes the key synthetic methods for the preparation of functionalized exo-tricyclo[4.2.1.0]nonanes, including starting materials, products, and reported yields.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Bicyclo[4.2.1]nonatrienes | 1. N-Iodosuccinimide (NIS) or Epoxidation followed by acidic ring-opening. 2. In situ trapping with water, alcohols, or benzoic acids. | Functionalized exo-tricyclo[4.2.1.0(2,8)]non-3-enes | High regio- and stereoselectivity | [1][2] |
| Quadricyclane | Maleimide or N-methylmaleimide, Diels-Alder reaction | exo,anti- and exo,syn-tricyclo[4.2.1.0(2,5)]nona-7-ene-3,4-dicarboximides | Not specified | [2] |
| 8-Oxabicyclo[3.2.1]oct-6-en-3-one | Multi-step synthesis involving protection and cyclization | Oxygenated 2,7-dioxatricyclo[4.2.1.0(3,8)]nonanes | - | [3] |
| exo-Tricyclo[4.2.1.0(2,5)]nonan-9-one | Haller-Bauer cleavage, Schmidt reaction, Baeyer-Villiger oxidation, or rhodium(II)-catalyzed rearrangement | Functionalized bicyclo[4.2.0]octanes | Up to 72% (enzymatic Baeyer-Villiger) | [4] |
| (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol | 5% Pd/C, H₂ (1 atm), EtOH, 25 °C, 2 h | (1R,2R,3R,4S,5S,6S)-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol | 98% | [5] |
Experimental Protocols
Protocol 1: Hydrogenation of (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol
This protocol describes the saturation of the double bond in a tricyclo[4.2.1.0(2,5)]nonene derivative to yield the corresponding tricyclo[4.2.1.0(2,5)]nonane.[5]
Materials:
-
(1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol (109 mg, 0.716 mmol)
-
5% Palladium on carbon (Pd/C) (76.2 mg, 0.0716 mmol, 10 mol %)
-
Ethanol (EtOH) (2.4 mL)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Stirring apparatus
Procedure:
-
To a round-bottom flask, add (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol (109 mg, 0.716 mmol) and 5% Pd/C (76.2 mg, 0.0716 mmol).
-
Add ethanol (2.4 mL) to the flask.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield (1R,2R,3R,4S,5S,6S)-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol (108 mg, 98% yield).[5]
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, HRMS).
Protocol 2: General Procedure for the Diels-Alder Reaction of Quadricyclane with Maleimide
This protocol outlines a general approach for the [4+2] cycloaddition of quadricyclane and maleimide to form tricyclo[4.2.1.0(2,5)]nona-7-ene-3,4-dicarboximides.[2]
Materials:
-
Quadricyclane
-
Maleimide
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating and stirring apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve maleimide in the anhydrous solvent.
-
Add quadricyclane to the solution. The molar ratio of quadricyclane to maleimide should be optimized, typically starting with a 1:1 or a slight excess of one reagent.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time will vary depending on the specific conditions and scale.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product, which may be a mixture of exo,anti- and exo,syn-isomers, can be purified by column chromatography or recrystallization.[2]
-
Characterize the purified product(s) to confirm their structure and stereochemistry.
Visualizations
Synthetic Pathways
The following diagrams illustrate the key synthetic transformations for the preparation of functionalized exo-tricyclo[4.2.1.0]nonanes.
References
- 1. repo.uni-hannover.de [repo.uni-hannover.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly regio- and stereocontrolled formation of functionalized tricyclo[4.2.1.0(2,8)]non-3-enes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Highly Regio- and Stereocontrolled Formation of Functionalized Tricyclo[4.2.1.02,8]non-3-enes - figshare - Figshare [figshare.com]
- 5. community.wvu.edu [community.wvu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of exo-Tricyclo[4.2.1.0]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of exo-tricyclo[4.2.1.0]nonane. The guidance provided is centered around the common synthetic route of Simmons-Smith cyclopropanation of norbornene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of exo-tricyclo[4.2.1.0]nonane via the Simmons-Smith reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive zinc-copper couple. | Activate the zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then dry under vacuum. Alternatively, use a freshly prepared zinc-copper couple. |
| Impure diiodomethane. | Purify the diiodomethane by passing it through a short column of activated alumina or by distillation. | |
| Low reaction temperature. | While the reaction is typically run at room temperature or slightly above, ensure the initial activation of the zinc-copper couple with diiodomethane is initiated, which may require gentle warming. | |
| Presence of Starting Material (Norbornene) in Product | Insufficient Simmons-Smith reagent. | Use a molar excess of the Simmons-Smith reagent (diiodomethane and zinc-copper couple) relative to norbornene. A 1.5 to 2-fold excess is often recommended. |
| Short reaction time. | Extend the reaction time to allow for complete conversion. Monitor the reaction progress by GC or TLC. | |
| Formation of endo-Tricyclo[4.2.1.0]nonane Isomer | Steric hindrance. | The exo isomer is generally the major product due to the steric hindrance of the bicyclic system favoring attack from the less hindered face. However, to maximize exo selectivity, ensure the reaction is run at a moderate temperature. Lower temperatures can sometimes improve selectivity. |
| Impurities in the starting material. | Ensure the norbornene is of high purity. | |
| Formation of High Molecular Weight Byproducts | Polymerization of norbornene. | This is less common under Simmons-Smith conditions but can be promoted by acidic impurities. Ensure all reagents and solvents are dry and free of acid. |
| Difficult Product Isolation | Emulsion formation during workup. | Use saturated aqueous ammonium chloride for quenching the reaction, which can help in breaking up emulsions. |
| Co-distillation with solvent. | If purifying by distillation, ensure a clean separation from the solvent. Fractional distillation may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the Simmons-Smith cyclopropanation of norbornene?
A1: The yield of exo-tricyclo[4.2.1.0]nonane can vary depending on the specific reaction conditions and the purity of the reagents. Generally, yields in the range of 60-80% can be expected under optimized conditions.
Q2: How can I confirm the formation of the desired exo-tricyclo[4.2.1.0]nonane?
A2: The product can be characterized using standard analytical techniques. 1H and 13C NMR spectroscopy are particularly useful for confirming the structure and stereochemistry. The symmetry of the exo isomer will be reflected in the number of signals. Gas chromatography-mass spectrometry (GC-MS) can be used to determine the purity and confirm the molecular weight of the product.
Q3: What is the typical exo to endo selectivity for this reaction?
A3: The Simmons-Smith reaction of norbornene is known to be highly stereoselective, favoring the formation of the exo isomer. The exo:endo ratio is often greater than 10:1.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Diiodomethane is a dense and volatile liquid that is harmful if inhaled or absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Diethyl ether is highly flammable and should be handled with care, away from ignition sources. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the organozinc reagent.
Experimental Protocol: Simmons-Smith Cyclopropanation of Norbornene
This protocol is a representative procedure for the synthesis of exo-tricyclo[4.2.1.0]nonane.
Materials:
-
Norbornene
-
Diiodomethane
-
Zinc dust
-
Copper(I) chloride or Copper(II) acetate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Zinc-Copper Couple: In a dry flask under an inert atmosphere, add zinc dust and a catalytic amount of copper(I) chloride or copper(II) acetate. Heat the mixture gently under vacuum to activate the zinc.
-
Reaction Setup: To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether.
-
Reagent Addition: A solution of norbornene and diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride. The resulting mixture is filtered to remove unreacted zinc. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the crude product can be purified by distillation or column chromatography.
Visualizations
Caption: Synthetic pathway for exo-Tricyclo[4.2.1.0]nonane.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: Purification of exo-Tricyclo[4.2.1.0]nonane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with exo-Tricyclo[4.2.1.0]nonane and its derivatives. The following sections address common challenges encountered during the purification of these non-commercial, often synthesized compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis of exo-Tricyclo[4.2.1.0]nonane resulted in a mixture of exo and endo isomers. How can I separate them?
A1: The separation of exo and endo isomers of Tricyclo[4.2.1.0]nonane can be challenging due to their similar physical properties. The most common techniques employed are column chromatography, preparative gas chromatography (GC), and fractional crystallization. The choice of method depends on the scale of your synthesis and the required purity.
Q2: I'm trying to separate the isomers using column chromatography, but they are co-eluting. What can I do?
A2: Co-elution is a common problem. Here are several troubleshooting steps:
-
Optimize the Eluent System: Start with a non-polar eluent like hexane or petroleum ether and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or diethyl ether. A shallow gradient can often resolve closely eluting spots.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina, which has different selectivity.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC with a suitable column (e.g., C18 for reverse-phase or a chiral column if applicable for derivatives) can provide much higher resolution.
-
Sample Loading: Overloading the column can lead to band broadening and poor separation. Ensure you are not exceeding the column's capacity.
Q3: What are the typical conditions for column chromatography of Tricyclo[4.2.1.0]nonane isomers?
A3: For derivatives of Tricyclo[4.2.1.0]nonane, a common starting point is a silica gel column with an eluent system of petroleum ether and ethyl acetate.[1] The ratio will depend on the polarity of your specific derivative. For the parent hydrocarbon, a very non-polar eluent system, such as pure hexane, would be appropriate.
Q4: Can I use preparative GC to purify my isomers?
A4: Yes, preparative GC is a powerful technique for separating volatile isomers with close boiling points.[2][3][4] It is particularly useful for obtaining small quantities of highly pure material. You will need to develop a method on an analytical GC first to determine the retention times of your isomers and then scale up to a preparative system.
Q5: I am considering crystallization to separate the isomers. What solvents should I try?
A5: Crystallization relies on differences in solubility between the isomers. For non-polar compounds like Tricyclo[4.2.1.0]nonane, you should experiment with a range of solvents. Start with non-polar solvents like pentane or hexane and try cooling the solution to induce crystallization. If the compound is a solid at room temperature, recrystallization from a suitable solvent system (e.g., by dissolving in a minimal amount of a hot solvent and allowing it to cool slowly) may yield the pure exo isomer.
Q6: How can I confirm the purity and identify the exo and endo isomers after purification?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between exo and endo isomers.
-
¹H NMR: The chemical shifts of the protons on the tricyclic core will be different for the exo and endo isomers due to different steric environments.[5][6] Specifically, the bridgehead protons and those near substituents will show distinct chemical shifts and coupling constants.
-
¹³C NMR: The carbon chemical shifts will also differ between the two isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While MS will likely give the same mass for both isomers, the retention times on the GC will be different, allowing you to assess the purity of your separated fractions.
Q7: My recovery yield after chromatography is very low. What are the possible reasons?
A7: Low recovery can be due to several factors:
-
Irreversible Adsorption: Your compound might be strongly and irreversibly adsorbing to the stationary phase. This can sometimes be mitigated by deactivating the silica gel (e.g., by adding a small amount of triethylamine to the eluent for basic compounds).
-
Volatility: If your compound is volatile, it may be lost to evaporation during solvent removal. Use a rotary evaporator with care and at a suitable temperature and pressure.
-
Decomposition: The compound might be unstable on the stationary phase. If you suspect this, try to run the chromatography quickly and at a lower temperature if possible.
Quantitative Data Summary
The following table summarizes typical performance metrics for different purification techniques. Note that specific values can vary significantly based on the exact derivative of Tricyclo[4.2.1.0]nonane being purified.
| Purification Technique | Typical Purity Achieved | Typical Recovery Yield | Throughput | Notes |
| Silica Gel Column Chromatography | >95% | 60-90% | Low to Medium | Eluent system requires careful optimization.[1] |
| Preparative GC | >99% | 40-70% | Low | Excellent for high purity, small scale separations.[2][3][4] |
| Fractional Crystallization | >98% (for the less soluble isomer) | 30-80% | Medium to High | Dependent on significant solubility differences between isomers. |
| HPLC | >99% | 50-85% | Low | Can be used for challenging separations. |
Detailed Experimental Protocol: Column Chromatography
This protocol provides a general procedure for the separation of exo and endo isomers of a functionalized Tricyclo[4.2.1.0]nonane derivative using silica gel column chromatography.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent solvents (e.g., hexanes, ethyl acetate)
-
Crude mixture of isomers
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the mixture on a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find an eluent system that gives good separation between the two isomer spots (ideally with Rf values between 0.2 and 0.5).
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble samples, adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the separation achieved on the TLC plate.
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing the spots.
-
-
Analysis and Solvent Removal:
-
Combine the fractions containing the pure exo isomer.
-
Combine the fractions containing the pure endo isomer.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Analyze the purity of the isolated isomers by analytical GC and/or NMR.
-
Visualizations
Caption: Workflow for the purification of exo-Tricyclo[4.2.1.0]nonane isomers.
References
Technical Support Center: Optimization of exo-Tricyclo[4.2.1.0]nonane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of exo-Tricyclo[4.2.1.0]nonane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the tricyclo[4.2.1.0]nonane core structure?
A1: A prevalent method involves the [2+2] cycloaddition of a ketene, such as dichloroketene, to a bicyclic alkene like norbornene. This is followed by reductive dehalogenation and subsequent functional group manipulations to achieve the desired substituted or unsubstituted tricyclo[4.2.1.0]nonane skeleton.[1][2]
Q2: How can the exo-stereoselectivity be controlled during the synthesis?
A2: The stereochemical outcome is often directed by the choice of reagents and reaction conditions. In cycloaddition reactions, the approach of the dienophile to the diene is influenced by steric hindrance, which typically favors the formation of the exo product. Subsequent reduction or functionalization steps must be carefully chosen to preserve or invert the desired stereochemistry.
Q3: What analytical techniques are recommended for characterizing the tricyclo[4.2.1.0]nonane product?
A3: A combination of spectroscopic methods is essential for unambiguous structure elucidation. 1H and 13C NMR spectroscopy are used to determine the carbon skeleton and stereochemistry. Mass spectrometry confirms the molecular weight, and X-ray crystallography can provide definitive proof of the three-dimensional structure and stereoisomerism.[3]
Q4: What are the primary safety concerns when synthesizing this compound?
A4: Safety precautions depend on the specific reagents used. For instance, reactions involving dichloroketene require careful handling as it is typically generated in situ from reagents like trichloroacetyl chloride, which is corrosive and moisture-sensitive. Organometallic reagents, often used in reductions, can be pyrophoric. Always consult the Safety Data Sheet (SDS) for all chemicals and perform the reaction in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of exo-Tricyclo[4.2.1.0]nonane and its derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reagent Purity: Degradation of starting materials or catalysts (e.g., moisture-sensitive reagents). 2. Incorrect Temperature: Reaction temperature is too low (slow or no reaction) or too high (decomposition). 3. Inefficient Mixing: Poor stirring in a heterogeneous reaction mixture. | 1. Use freshly purified reagents and anhydrous solvents. 2. Carefully monitor and control the reaction temperature using a suitable bath. 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Endo Isomer or Other Byproducts | 1. Reaction Conditions: The chosen solvent, temperature, or catalyst may not provide sufficient stereoselectivity. 2. Side Reactions: Competing reaction pathways, such as rearrangement or elimination, may be occurring.[4] 3. Isomerization: The desired exo product may isomerize to the more stable endo form under the reaction or workup conditions. | 1. Screen different solvents and catalysts. Lewis acids can sometimes influence stereoselectivity. 2. Lower the reaction temperature to minimize side reactions. Monitor the reaction progress closely using TLC or GC-MS to avoid over-running. 3. Perform the workup at low temperatures and use a mild purification method like column chromatography on silica gel.[5] |
| Difficult Product Purification | 1. Similar Polarity: The product and byproducts or starting materials may have very similar polarities, making chromatographic separation difficult. 2. Product Instability: The target molecule may be unstable on silica or alumina gel. 3. Azeotrope Formation: The product may form an azeotrope with the solvent during distillation. | 1. Optimize the eluent system for column chromatography. Consider using a different stationary phase or reverse-phase chromatography. 2. Use a deactivated stationary phase (e.g., neutral alumina or silica treated with triethylamine) or opt for non-chromatographic methods like recrystallization or sublimation if applicable. 3. If distillation is used, perform it under reduced pressure to lower the boiling point and potentially break the azeotrope. |
Experimental Protocols
A representative protocol for the synthesis of a tricyclo[4.2.1.0]nonane derivative, starting from norbornene, is outlined below. This multi-step process is a common strategy for accessing this class of compounds.[1][2]
Step 1: Synthesis of Dichloro-exo-tricyclo[4.2.1.02,5]non-7-en-3-one
-
To a stirred solution of norbornene and activated zinc in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of trichloroacetyl chloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Reductive Dechlorination
-
Dissolve the crude dichloroketone from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Add activated zinc dust in portions to the stirred solution.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the mixture to room temperature and filter off the excess zinc.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the resulting tricyclo[4.2.1.02,5]non-7-en-3-one by column chromatography.
Step 3: Wolff-Kishner Reduction to Tricyclo[4.2.1.02,5]non-7-ene
-
To a solution of the ketone from Step 2 in diethylene glycol, add hydrazine hydrate.
-
Heat the mixture to 100-120 °C for 1-2 hours.
-
Add potassium hydroxide pellets portion-wise, which will cause the temperature to rise and water to distill off.
-
Heat the reaction to 190-210 °C to allow for the decomposition of the hydrazone and evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture, dilute with water, and extract the product with pentane.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.
Step 4: Hydrogenation to exo-Tricyclo[4.2.1.0]nonane
-
Dissolve the alkene from Step 3 in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C).[5]
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) using a balloon or a Parr hydrogenator.
-
Stir the reaction at room temperature until hydrogen uptake ceases.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, exo-Tricyclo[4.2.1.0]nonane. Further purification can be achieved by distillation if necessary.
Data Presentation
Table 1: Optimization of Hydrogenation Conditions for a Related Diol
The following data, adapted from a synthesis of a related tricyclo[4.2.1.0]nonane-diol, illustrates how reaction parameters can be optimized.[5]
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5% Pd/C (10) | EtOH | 25 | 2 | 98 |
| 2 | 5% Pd/C (5) | EtOH | 30 | 12 | 90 |
| 3 | 10% Pd/C (5) | MeOH | 25 | 8 | 95 |
| 4 | PtO2 (2) | EtOAc | 25 | 6 | 92 |
Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflow for the multi-step synthesis of exo-Tricyclo[4.2.1.0]nonane.
Troubleshooting Flowchart for Low Product Yield
Caption: A logical flowchart to troubleshoot and resolve issues of low reaction yield.
References
- 1. Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up of exo-Tricyclo[4.2.1.0]nonane production
Welcome to the technical support center for the synthesis and scale-up of exo-Tricyclo[4.2.1.0]nonane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of exo-Tricyclo[4.2.1.0]nonane, particularly when scaling up the reaction.
Problem 1: Low Yield of Dichlorocyclobutanone Intermediate
Possible Causes:
-
Inefficient Dichloroketene Generation: The in-situ generation of dichloroketene from dichloroacetyl chloride and a base (e.g., triethylamine) is a critical step. On a larger scale, inefficient mixing or localized high concentrations of the base can lead to side reactions of the dichloroacetyl chloride, such as self-condensation or reaction with the solvent. Dichloroketene itself is unstable and can polymerize if not immediately trapped by the alkene (norbornene).[1][2]
-
Suboptimal Reaction Temperature: The cycloaddition of dichloroketene to norbornene is typically exothermic. Inadequate temperature control during scale-up can lead to an increase in side reactions and decomposition of the ketene. While the reaction can proceed at room temperature, maintaining a lower temperature is often beneficial for selectivity.[1]
-
Poor Quality of Reagents or Solvents: Moisture or impurities in the reagents or solvent can interfere with the reaction. Triethylamine should be dry, and the solvent should be anhydrous.
Solutions:
-
Optimize Reagent Addition: On a larger scale, it is crucial to add the triethylamine solution slowly and sub-surface to the solution of dichloroacetyl chloride and norbornene with vigorous mechanical stirring. This ensures rapid mixing and minimizes side reactions.
-
Maintain Strict Temperature Control: Use a reactor with efficient cooling to maintain a consistent internal temperature, ideally between 0 and 10 °C, throughout the addition of the base.
-
Ensure Anhydrous Conditions: Use freshly distilled and dry solvents and reagents.
Problem 2: Formation of Polymeric Byproducts
Possible Causes:
-
Excess Dichloroketene: If the rate of dichloroketene generation exceeds the rate of its consumption by norbornene, it can polymerize. This is more likely to occur during scale-up if the mixing is not efficient.
-
High Reaction Temperature: Elevated temperatures can accelerate the polymerization of dichloroketene.
Solutions:
-
Controlled Addition of Base: A slow, controlled addition of triethylamine is critical to match the rate of dichloroketene formation with its reaction rate with norbornene.
-
Use of a Syringe Pump: For precise control over the addition rate of the base on a laboratory scale, a syringe pump is recommended. In a plant setting, a metering pump would be used.
-
Maintain Low Temperature: Keep the reaction temperature below 10 °C to minimize polymerization.
Problem 3: Incomplete Reduction of the Dichlorocyclobutanone Intermediate
Possible Causes:
-
Insufficient Reducing Agent: The amount of reducing agent (e.g., sodium amalgam, zinc powder) may be insufficient for the complete reduction of the dichloro intermediate, especially on a larger scale where mass transfer can be a limiting factor.
-
Deactivation of the Reducing Agent: The surface of the metal reducing agent can become passivated, reducing its reactivity.
-
Poor Mass Transfer: In a heterogeneous reaction (solid reducing agent in a liquid phase), inefficient stirring can lead to poor contact between the reactants.
Solutions:
-
Use a Sufficient Excess of Reducing Agent: An excess of the reducing agent is typically required to drive the reaction to completion.
-
Activate the Reducing Agent: For example, zinc powder can be activated by washing with dilute acid to remove the oxide layer.
-
Vigorous Stirring: Ensure efficient mechanical stirring to maintain good contact between the solid reducing agent and the dissolved dichlorocyclobutanone.
Problem 4: Difficulty in Purifying the Final Product
Possible Causes:
-
Presence of Polar Impurities: Unreacted starting materials, byproducts from the reduction step, and salts can contaminate the final product.
-
Similar Boiling Points of Product and Impurities: If nonpolar byproducts are formed, separation by distillation can be challenging.
Solutions:
-
Aqueous Workup: After the reduction, a thorough aqueous workup is necessary to remove salts and other water-soluble impurities.
-
Chromatography: For laboratory-scale purification, column chromatography on silica gel or alumina can be effective in separating the nonpolar product from polar impurities.[3]
-
Distillation/Sublimation: For larger quantities, fractional distillation under reduced pressure or sublimation can be used to purify the volatile exo-Tricyclo[4.2.1.0]nonane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for exo-Tricyclo[4.2.1.0]nonane?
A common and effective route involves a two-step process:
-
[2+2] Cycloaddition: Reaction of norbornene with dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine) to form 3,3-dichloro-exo-tricyclo[4.2.1.02,5]nonan-4-one.
-
Reduction: Dechlorination and reduction of the carbonyl group of the dichlorocyclobutanone intermediate using a suitable reducing agent, such as sodium amalgam or zinc powder in a protic solvent.
Q2: What are the main safety concerns when scaling up this synthesis?
-
Dichloroketene: Dichloroketene is a reactive and potentially toxic intermediate. The reaction should be carried out in a well-ventilated fume hood. Dichloroacetyl chloride is corrosive and lachrymatory.
-
Triethylamine: Triethylamine is a flammable and corrosive liquid.
-
Sodium Amalgam: Sodium amalgam reacts violently with water. It should be handled with care, and the reaction should be quenched cautiously.
-
Exothermic Reactions: Both the generation of dichloroketene and the reduction step can be exothermic. Proper temperature control is crucial to prevent runaway reactions, especially on a large scale.
Q3: Are there alternative methods for the cyclopropanation step?
Yes, the Simmons-Smith reaction is a well-known method for cyclopropanation.[4][5][6] This reaction typically uses diiodomethane and a zinc-copper couple to form a carbenoid species that reacts with an alkene. While this method avoids the use of the highly reactive dichloroketene, the reagents can be expensive, and the reaction may require optimization for this specific substrate.[4]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by:
-
Thin Layer Chromatography (TLC): To check for the disappearance of the starting materials (norbornene) and the formation of the intermediate and final product.
-
Gas Chromatography (GC): To quantify the conversion of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediate and the final product.
Quantitative Data
Table 1: Effect of Reaction Conditions on the Yield of Dichlorocyclobutanone Intermediate (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0 °C | 25 °C | 40 °C |
| Addition Time of Base | 2 hours | 1 hour | 30 minutes |
| Stirring Speed | 300 RPM | 300 RPM | 150 RPM |
| Yield | ~85% | ~60% | ~40% |
Note: This table provides illustrative data based on general principles of organic synthesis. Actual yields will vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of 3,3-dichloro-exo-tricyclo[4.2.1.02,5]nonan-4-one
-
Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of norbornene in anhydrous diethyl ether.
-
Reagent Preparation: A solution of dichloroacetyl chloride in anhydrous diethyl ether is prepared. A separate solution of triethylamine in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
Reaction: The flask is cooled to 0 °C in an ice bath. The dichloroacetyl chloride solution is added to the norbornene solution. The triethylamine solution is then added dropwise to the stirred reaction mixture over a period of 2-3 hours, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The triethylamine hydrochloride salt is removed by filtration. The filtrate is washed with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude dichlorocyclobutanone intermediate.
Protocol 2: Reduction of 3,3-dichloro-exo-tricyclo[4.2.1.02,5]nonan-4-one
-
Setup: A round-bottom flask equipped with a mechanical stirrer and a reflux condenser is charged with the crude dichlorocyclobutanone intermediate and a suitable solvent such as ethanol or acetic acid.
-
Reduction: Activated zinc powder is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC or GC.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and the excess zinc is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or hexane) and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed, and the crude exo-Tricyclo[4.2.1.0]nonane is purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a nonpolar eluent (e.g., hexane).[3]
Visualizations
Caption: Synthetic workflow for exo-Tricyclo[4.2.1.0]nonane.
Caption: Troubleshooting logic for exo-Tricyclo[4.2.1.0]nonane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
Technical Support Center: Byproduct Formation in Dichloroketene Additions to Norbornene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the [2+2] cycloaddition of dichloroketene to norbornene.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of the desired product, 3,3-dichlorotricyclo[3.2.1.02,4]octan-8-one, is very low. What are the common causes?
Low yields in this reaction are a frequent issue and can be attributed to several factors:
-
Purity of Reagents and Solvents: The reaction is highly sensitive to moisture and impurities. Ensure all glassware is oven-dried, and solvents are anhydrous. Norbornene should be free of peroxides.
-
Method of Dichloroketene Generation: Dichloroketene is a reactive intermediate generated in situ. The two primary methods, dehydrohalogenation of dichloroacetyl chloride with triethylamine and the dechlorination of trichloroacetyl chloride with activated zinc, can produce different yields. For less reactive olefins like norbornene, the zinc-based method is often reported to give better yields.[1]
-
Reaction Temperature: The reaction is typically run at reflux in diethyl ether or other suitable solvents. Deviations from the optimal temperature can affect the rate of both the desired cycloaddition and side reactions.
-
Rate of Reagent Addition: Slow addition of the dichloroketene precursor is crucial to maintain a low concentration of the ketene in the reaction mixture, which minimizes its polymerization.
-
Inefficient Stirring: Proper mixing is essential to ensure the reactive dichloroketene encounters norbornene before it can decompose or polymerize.
Q2: I've isolated a significant amount of a high-boiling, viscous liquid along with my product. What could this be?
This is likely a polymeric byproduct formed from the self-condensation of dichloroketene. Dichloroketene is highly electrophilic and can react with itself to form dimers and higher oligomers, especially at higher concentrations.
Q3: Are there other common byproducts I should be aware of?
Yes, another potential byproduct is a tetrachlorospiro lactone. This arises from the reaction of the initially formed cycloaddition product with another molecule of dichloroketene. While not explicitly detailed for norbornene in the immediate search results, the formation of an analogous spiro lactone has been observed in the reaction of dichloroketene with cycloheptatriene.
Q4: Should I be concerned about the stereoselectivity (exo/endo) of the addition?
The [2+2] cycloaddition of dichloroketene to norbornene typically proceeds with high exo selectivity. This is due to steric hindrance from the methylene bridge of norbornene, which disfavors the endo approach of the ketene.
Troubleshooting Guides
Issue 1: Low Yield of 3,3-dichlorotricyclo[3.2.1.02,4]octan-8-one
| Symptom | Possible Cause | Recommended Solution |
| Low to no product formation. | Inactive zinc (if using the zinc method). | Activate the zinc powder immediately before use by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. |
| Wet reagents or solvents. | Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. | |
| Low reaction temperature. | Ensure the reaction is maintained at a gentle reflux. | |
| Significant amount of high-boiling residue. | High concentration of dichloroketene. | Add the trichloroacetyl chloride (zinc method) or dichloroacetyl chloride/triethylamine solution dropwise over a prolonged period (e.g., 4-6 hours) to the refluxing reaction mixture containing norbornene. |
| Inefficient stirring. | Use a mechanical stirrer to ensure vigorous mixing. |
Issue 2: Presence of Significant Byproducts
| Observed Byproduct | Probable Cause | Mitigation Strategy |
| Polymeric material (viscous liquid/solid). | Dichloroketene self-condensation. | Decrease the rate of addition of the ketene precursor. Ensure efficient stirring. Use a higher dilution of reagents. |
| Tetrachlorospiro lactone. | Reaction of the initial adduct with excess dichloroketene. | Use a slight excess of norbornene relative to the dichloroketene precursor. Ensure slow addition of the ketene precursor to avoid a buildup of its concentration. |
Quantitative Data
The yield of the desired cycloadduct is highly dependent on the experimental conditions. The following table summarizes reported yields under different methods of dichloroketene generation.
| Method of Dichloroketene Generation | Olefin | Product Yield (%) | Reference |
| Trichloroacetyl chloride / Activated Zinc | Norbornene | ~75% (improved yield) | Brady, W. T. et al. |
| Dichloroacetyl chloride / Triethylamine | Cyclopentene | 68% | Ghosez, L. et al. |
| Dichloroacetyl chloride / Triethylamine | Cyclohexene | 53% | Ghosez, L. et al. |
Experimental Protocols
Method A: Dechlorination of Trichloroacetyl Chloride with Activated Zinc (Improved Yield for Norbornene)
This method is often preferred for less reactive olefins.
-
Apparatus: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagents:
-
Norbornene (0.1 mol)
-
Activated Zinc powder (0.15 g-atom)
-
Trichloroacetyl chloride (0.1 mol)
-
Anhydrous diethyl ether (500 mL)
-
-
Procedure: a. To the flask, add the activated zinc powder and 250 mL of anhydrous diethyl ether. b. Add the norbornene to the zinc suspension. c. Heat the mixture to a gentle reflux with vigorous stirring. d. Dissolve the trichloroacetyl chloride in 250 mL of anhydrous diethyl ether and add it to the dropping funnel. e. Add the trichloroacetyl chloride solution dropwise to the refluxing suspension over 4-6 hours. f. After the addition is complete, continue refluxing and stirring for an additional 12-16 hours. g. Cool the reaction mixture to room temperature and filter to remove excess zinc. h. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. j. The crude product can be purified by vacuum distillation or column chromatography.
Method B: Dehydrohalogenation of Dichloroacetyl Chloride with Triethylamine
This is a more traditional method for generating dichloroketene.
-
Apparatus: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagents:
-
Norbornene (0.12 mol)
-
Dichloroacetyl chloride (0.1 mol)
-
Triethylamine (0.1 mol)
-
Anhydrous pentane or diethyl ether (300 mL)
-
-
Procedure: a. To the flask, add norbornene and 200 mL of the anhydrous solvent. b. In the dropping funnel, combine the dichloroacetyl chloride and triethylamine in 100 mL of the anhydrous solvent. c. With vigorous stirring, add the solution from the dropping funnel dropwise to the norbornene solution over 2-3 hours. The reaction is exothermic, and a precipitate of triethylamine hydrochloride will form. d. After the addition is complete, continue stirring for an additional 2-4 hours at room temperature. e. Filter the mixture to remove the triethylamine hydrochloride. f. Wash the filtrate with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. h. Purify the crude product by vacuum distillation.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for dichloroketene addition to norbornene and major byproduct pathways.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields in the reaction.
References
Technical Support Center: Stereoselectivity in exo-Tricyclo[4.2.1.0]nonane Reactions
Welcome to the technical support center for stereoselectivity issues in reactions involving the exo-tricyclo[4.2.1.0]nonane scaffold. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common stereochemical challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselectivity issues encountered in reactions with exo-tricyclo[4.2.1.0]nonane derivatives?
A1: The rigid, strained cage-like structure of the exo-tricyclo[4.2.1.0]nonane system presents unique stereochemical challenges. The most frequently encountered issues include:
-
Controlling exo vs. endo selectivity: In cycloaddition reactions, achieving high selectivity for either the exo or endo product can be difficult due to subtle differences in the transition state energies.
-
Facial selectivity: Reactions involving additions to double bonds or carbonyl groups within the tricyclic system often face challenges in controlling the approach of reagents to one face of the molecule over the other.
-
Diastereoselectivity at multiple chiral centers: The formation of new stereocenters during a reaction can lead to a mixture of diastereomers, and controlling the configuration of each new center is a significant hurdle.
Q2: How does the inherent strain of the tricyclo[4.2.1.0]nonane skeleton influence stereoselectivity?
A2: The inherent ring strain of the tricyclic framework plays a crucial role in dictating the stereochemical outcome of reactions. The rigid conformation of the molecule can lead to significant steric hindrance on one face, thereby directing incoming reagents to the less hindered face. Furthermore, the strain can influence the electronic properties of reactive centers, which in turn can affect the transition state energies and favor the formation of one stereoisomer over another.
Q3: What analytical techniques are most effective for determining the stereoisomeric ratio of products?
A3: A combination of spectroscopic and chromatographic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D (¹H, ¹³C) and 2D (COSY, NOESY, HSQC, HMBC) NMR spectroscopy are powerful tools for elucidating the relative stereochemistry of the products. NOESY experiments are particularly useful for determining through-space proximity of protons, which can help in assigning exo and endo isomers.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are essential for separating and quantifying enantiomers and diastereomers, allowing for the accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr).
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stereoselectivity problems in your experiments.
Problem 1: Poor exo/endo Selectivity in Cycloaddition Reactions
Symptoms:
-
Formation of a nearly 1:1 mixture of exo and endo isomers.
-
Inconsistent diastereomeric ratios between batches.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Reaction Temperature | The energy difference between the exo and endo transition states can be small. Running the reaction at lower temperatures will favor the thermodynamically more stable product. Conversely, higher temperatures may favor the kinetically controlled product. |
| Solvent Polarity | The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) to optimize selectivity.[1][2] |
| Lewis Acid Catalyst | The choice and stoichiometry of the Lewis acid catalyst can have a profound impact on stereoselectivity. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and vary their concentrations. |
| Steric Hindrance | Bulky substituents on either the diene or dienophile can influence the preferred mode of attack. Modifying the protecting groups or other non-reacting functionalities can enhance steric bias. |
Problem 2: Low Facial Selectivity in Nucleophilic Additions
Symptoms:
-
Formation of a mixture of diastereomers resulting from nucleophilic attack on both faces of a carbonyl or imine group.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Steric Hindrance | The approach of the nucleophile may not be sufficiently directed by the steric environment of the substrate. Consider using a bulkier nucleophile or introducing a directing group on the substrate. |
| Chelation Control | If the substrate contains a nearby Lewis basic group, chelation with a suitable metal-containing nucleophile or a Lewis acid can lock the conformation and favor attack from a specific face. |
| Reagent Choice | The size and nature of the nucleophilic reagent are critical. For example, in reductions of ketones, bulky hydride reagents like L-Selectride® will exhibit higher facial selectivity than smaller reagents like NaBH₄. |
Experimental Protocols
Key Experiment: Diels-Alder Reaction of Quadricyclane with Maleic Anhydride
This protocol describes a typical procedure for a [2σ+2σ+2π]-cycloaddition to form an exo-tricyclo[4.2.1.0]nonane derivative.
Materials:
-
Quadricyclane
-
Maleic anhydride
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).
-
Add anhydrous toluene (50 mL) to the flask.
-
While stirring, add quadricyclane (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The resulting exo,syn and exo,anti isomers can be characterized and their ratio determined by ¹H NMR spectroscopy.
Data Presentation
Table 1: Influence of Reaction Conditions on Diastereoselectivity of a Hypothetical Addition Reaction
| Entry | Temperature (°C) | Solvent | Catalyst (mol%) | Diastereomeric Ratio (exo:endo) |
| 1 | 25 | Dichloromethane | None | 60:40 |
| 2 | 0 | Dichloromethane | None | 75:25 |
| 3 | -78 | Dichloromethane | None | 90:10 |
| 4 | 25 | Toluene | None | 55:45 |
| 5 | 25 | Dichloromethane | TiCl₄ (10) | 95:5 |
| 6 | 25 | Dichloromethane | SnCl₄ (10) | 85:15 |
Visualizations
Troubleshooting Workflow for Poor Stereoselectivity
Caption: A logical workflow for troubleshooting poor stereoselectivity.
Experimental Workflow for a Stereoselective Reaction
Caption: A generalized experimental workflow for stereoselective synthesis.
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Dramatic solvent effect on the diastereoselectivity of Michael addition: study toward the synthesis of the ABC ring system of hexacyclinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in exo-Tricyclo[4.2.1.0]nonane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of exo-Tricyclo[4.2.1.0]nonane. The following sections detail potential impurities, their characterization, and recommended solutions to experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to exo-Tricyclo[4.2.1.0]nonane and what are the potential impurities at each step?
A1: A prevalent synthetic strategy involves a three-step process starting from quadricyclane. Each step presents a unique impurity profile.
-
[2σ+2σ+2π] Cycloaddition: Quadricyclane reacts with an activated alkene, such as maleic anhydride, to form the exo-tricyclo[4.2.1.0]non-7-ene backbone. This reaction is highly stereospecific for the exo adduct; however, with dienophiles like maleic anhydride, a mixture of exo,syn- and exo,anti- isomers can be formed.[1]
-
Decarboxylation/Functional Group Removal: The activating group from the dienophile is removed. For instance, the di-acid formed from the hydrolysis of the maleic anhydride adduct can be decarboxylated. Incomplete removal of these functional groups can lead to impurities.
-
Hydrogenation: The double bond of the exo-tricyclo[4.2.1.0]non-7-ene intermediate is reduced to yield the final saturated product. Potential impurities include unreacted starting material and, in some cases, products of skeletal rearrangement.
Q2: My cycloaddition of quadricyclane with ethylene is not working. What is the problem?
A2: The [2σ+2σ+2π] cycloaddition of quadricyclane requires an activated alkene (i.e., an alkene with an electron-withdrawing group). Non-activated alkenes, such as ethylene, are generally unreactive in this cycloaddition, even with prolonged heating. Therefore, a direct reaction between quadricyclane and ethylene to produce exo-tricyclo[4.2.1.0]non-7-ene is not a feasible route.
Q3: How can I distinguish between the desired exo-Tricyclo[4.2.1.0]nonane and the unsaturated precursor, exo-tricyclo[4.2.1.0]non-7-ene?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for differentiation.
-
GC-MS: The two compounds will have different retention times, with the more volatile saturated product typically eluting earlier. The mass spectra will also differ, with the unsaturated precursor showing a molecular ion peak at m/z 120, while the saturated product will have a molecular ion peak at m/z 122.
-
¹H NMR: The most telling difference will be the presence of signals in the olefinic region (typically 6-7 ppm) for exo-tricyclo[4.2.1.0]non-7-ene, which will be absent in the spectrum of the fully saturated product.
-
¹³C NMR: The unsaturated precursor will show two signals in the sp²-hybridized carbon region (typically >100 ppm), which will be absent in the saturated product.
Q4: Is the formation of the endo-isomer a significant concern in the quadricyclane-based synthesis?
A4: The cycloaddition of quadricyclane with dienophiles is known to be highly stereoselective, yielding exclusively the exo adduct. Therefore, the formation of the endo-isomer is not a significant impurity concern when using this synthetic route. However, if alternative synthetic pathways are employed, such as those starting from norbornene derivatives, the formation of endo isomers could be possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Characterization |
| Low or no yield in the cycloaddition step | Use of a non-activated alkene (e.g., ethylene). | Solution: Employ an activated alkene such as maleic anhydride, dimethyl acetylenedicarboxylate, or acrylonitrile. The activating group can be removed in a subsequent step. |
| Low reaction temperature or short reaction time. | Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by GC-MS or ¹H NMR to determine optimal conditions. | |
| Presence of multiple isomers after cycloaddition with maleic anhydride | Formation of exo,syn- and exo,anti- isomers.[1] | Characterization: These isomers may be difficult to separate by standard column chromatography. Careful analysis of the ¹H and ¹³C NMR spectra of the mixture is required to identify and quantify each isomer. Solution: Proceed with the mixture to the next step, as the stereochemistry at this position may be removed upon decarboxylation. Alternatively, explore different activated alkenes that may offer higher stereoselectivity. |
| Incomplete hydrogenation | Inactive catalyst. | Solution: Use a fresh batch of catalyst (e.g., Pd/C, PtO₂). Ensure the catalyst is not pyrophoric and is handled under an inert atmosphere. For difficult reductions, Pearlmann's catalyst (Pd(OH)₂/C) can be more effective.[2] |
| Catalyst poisoning. | Solution: Ensure all starting materials and solvents are free of impurities, particularly sulfur-containing compounds, which are known catalyst poisons.[2] If poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion. | |
| Insufficient hydrogen pressure or poor mixing. | Solution: Ensure the reaction vessel is properly sealed and pressurized with hydrogen. Use vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen gas.[2] For stubborn reactions, a high-pressure hydrogenation apparatus (e.g., a Parr shaker) may be necessary.[2] | |
| Presence of unexpected peaks in GC-MS after hydrogenation | Skeletal rearrangement of the strained tricyclic system. | Characterization: Analyze the mass spectral fragmentation patterns of the unexpected peaks. Isomeric compounds will have the same molecular ion peak but may show different fragmentation. Solution: Employ milder hydrogenation conditions (e.g., lower temperature, lower pressure, different catalyst) to minimize rearrangement. Diimide reduction can be an alternative for chemoselective reductions.[3] |
| Incomplete removal of activating groups from the cycloaddition step. | Characterization: The mass spectra of these impurities will likely show fragments corresponding to the remnant functional groups. ¹H and ¹³C NMR will also show characteristic signals for these groups. Solution: Optimize the functional group removal step. For example, if performing a decarboxylation, ensure sufficient reaction time and temperature. Purify the intermediate before proceeding to the hydrogenation step. |
Data Presentation
Table 1: Expected GC-MS Data for Target Compound and Key Impurities
| Compound | Structure | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |
| exo-Tricyclo[4.2.1.0]nonane | C₉H₁₄ | 122 | Complex pattern of CₓHᵧ fragments. |
| exo-tricyclo[4.2.1.0]non-7-ene | C₉H₁₂ | 120 | Loss of ethylene (retro-Diels-Alder), fragments from the cyclobutane ring. |
| endo-Tricyclo[4.2.1.0]nonane | C₉H₁₄ | 122 | Similar to the exo-isomer, but may have different relative intensities of fragments due to stereochemical differences. |
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Key Structures
| Proton Environment | exo-Tricyclo[4.2.1.0]nonane (Predicted) | exo-tricyclo[4.2.1.0]non-7-ene (Predicted) |
| Olefinic (C=C-H ) | - | ~6.1 |
| Bridgehead (H ) | ~2.5 - 2.8 | ~2.9 - 3.2 |
| Cyclobutyl/Norbornyl backbone (-CH ₂-, -CH -) | ~1.0 - 2.0 | ~1.2 - 2.5 |
Note: Predicted chemical shifts are based on typical values for similar strained polycyclic systems. Actual values may vary.
Experimental Protocols
1. Synthesis of exo-tricyclo[4.2.1.0]non-7-ene-3,4-dicarboxylic Anhydride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quadricyclane (1.0 eq) in a suitable solvent such as toluene.
-
Add maleic anhydride (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials. The product will be a mixture of syn and anti isomers.
2. Catalytic Hydrogenation of exo-tricyclo[4.2.1.0]non-7-ene
-
Catalyst Preparation: In a hydrogenation flask, suspend 10% Palladium on carbon (Pd/C) (5-10 mol%) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Reaction Setup: Add the unsaturated precursor, exo-tricyclo[4.2.1.0]non-7-ene (1.0 eq), to the catalyst suspension.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically balloon pressure is sufficient, but higher pressures can be used for difficult reductions). Repeat this process 2-3 times to ensure an inert atmosphere.
-
Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by GC-MS or ¹H NMR by periodically taking aliquots from the reaction mixture.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel if necessary.
3. GC-MS Analysis
-
Instrument: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating these hydrocarbons.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Injection: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).
-
Data Analysis: Identify the peaks in the chromatogram based on their retention times and compare their mass spectra with known standards or library data.
4. NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for good resolution).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to fully elucidate the structure of the product and any impurities.
Visualizations
Caption: Synthetic pathway for exo-Tricyclo[4.2.1.0]nonane.
Caption: Potential impurity formation at different synthetic stages.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. Item - The preparation of stereoisomeric tricyclo[4.2.1.02,5]nona-7-ene-3,4-dicarÂboximides and anhydrides : literature corrections and new products - CQUniversity - Figshare [acquire.cqu.edu.au]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Separation of Tricyclo[4.2.1.0]nonane Isomers
Frequently Asked Questions (FAQs)
Q1: How are the exo and endo isomers of Tricyclo[4.2.1.0]nonane typically synthesized, and why is separation necessary?
The Tricyclo[4.2.1.0]nonane skeleton and its derivatives are often synthesized through cycloaddition reactions, such as the Diels-Alder reaction. These reactions can result in the formation of a mixture of exo and endo diastereomers. The spatial arrangement of the atoms in these isomers differs, which can lead to distinct physical, chemical, and biological properties. Therefore, separating the individual isomers is often crucial for structure-activity relationship (SAR) studies, polymer synthesis, and the development of new chemical entities.
Q2: What are the primary challenges in separating the exo and endo isomers of Tricyclo[4.2.1.0]nonane?
As non-functionalized hydrocarbons, the exo and endo isomers of Tricyclo[4.2.1.0]nonane exhibit very similar physical properties, including polarity and boiling point. This makes their separation challenging, as they interact similarly with chromatographic stationary phases. Successful separation relies on exploiting subtle differences in their molecular shape and surface area.
Q3: Which chromatographic technique, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is more suitable for this separation?
For volatile, non-polar hydrocarbons like Tricyclo[4.2.1.0]nonane, Gas Chromatography (GC) is generally the more effective technique. The high efficiency of capillary GC columns, combined with precise temperature programming, can often resolve isomers with very slight differences in volatility and shape. HPLC can also be employed, particularly in normal-phase mode, but achieving baseline separation may be more challenging without derivatization.
Q4: What are the recommended initial screening conditions for the GC separation of these isomers?
For initial screening, a long, non-polar capillary column is recommended to maximize resolution based on small differences in boiling points and molecular shape.
-
Stationary Phase: Start with a non-polar phase such as 5% phenyl polysiloxane (e.g., DB-5, HP-5) or a 100% dimethylpolysiloxane phase (e.g., DB-1, HP-1).
-
Column Dimensions: A long column (e.g., 30-60 meters) with a narrow internal diameter (e.g., 0.25 mm) and a thin film thickness (e.g., 0.25 µm) will provide higher theoretical plates and better resolution.
-
Temperature Program: Begin with a slow oven temperature ramp to maximize the separation window. A starting point could be:
-
Initial Temperature: 50°C (hold for 2 minutes)
-
Ramp Rate: 2-5°C per minute
-
Final Temperature: 150°C
-
-
Carrier Gas: Use helium or hydrogen at a constant flow rate.
-
Injection: Use a split injection to ensure sharp peaks.
Q5: My GC separation shows co-eluting or poorly resolved peaks. What parameters should I adjust?
If initial screening on a standard non-polar column fails to provide adequate resolution, consider the following troubleshooting steps:
-
Optimize the Temperature Program: Decrease the ramp rate (e.g., to 1-2°C/min) to increase the time the isomers spend in the column, which can improve separation.
-
Use a Different Stationary Phase: For isomers with very similar boiling points, separation can sometimes be achieved on a stationary phase that provides shape selectivity. Consider a liquid crystalline stationary phase, which can separate isomers based on their geometry.
-
Increase Column Length: If available, a longer column (e.g., 100 m) will provide more theoretical plates and may improve resolution.
Q6: Can HPLC be used for this separation? What are the recommended starting conditions?
While GC is often preferred, normal-phase HPLC can be attempted. The separation will be based on the differential adsorption of the isomers onto a polar stationary phase.
-
Stationary Phase: A silica or alumina column is the most common choice for normal-phase separations.
-
Mobile Phase: Use a non-polar mobile phase. Start with 100% n-hexane or a mixture of hexane and a slightly more polar solvent like isopropanol or ethyl acetate in a very low percentage (e.g., 99.5:0.5 v/v).
-
Detection: Since Tricyclo[4.2.1.0]nonane lacks a chromophore, a UV detector will not be effective. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be required.
Q7: How can I confirm the identity of the separated exo and endo isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between exo and endo isomers.
-
¹H NMR: The chemical shifts of the protons on the bicyclic core will differ between the two isomers. Specifically, the bridgehead protons and the protons adjacent to the fused cyclobutane ring are sensitive to the stereochemistry.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is definitive for assigning stereochemistry. Cross-peaks in the NOESY spectrum indicate through-space proximity between protons. For example, in a norbornane system (structurally similar to Tricyclo[4.2.1.0]nonane), a NOE between a substituent and the bridge protons can confirm an endo configuration.
Q8: Are there any non-chromatographic methods for separating these isomers?
While challenging for non-functionalized hydrocarbons, other methods could be explored:
-
Fractional Crystallization: If one isomer forms a more stable crystal lattice, it may be possible to selectively crystallize it from a concentrated solution at low temperatures. This is often a trial-and-error process with different solvents.
-
Chemical Derivatization: Although this involves additional synthetic steps, converting the hydrocarbon into a derivative with a functional group can facilitate separation. For example, if a derivative can be made with a carboxylic acid or an amine, the resulting diastereomers may have significantly different polarities, making them easier to separate by column chromatography or HPLC. Furthermore, acidic or basic derivatives could potentially be separated by selective salt formation and crystallization.
Quantitative Data from Analogous Separations
Table 1: HPLC Separation of Diastereomeric Bicyclo[2.2.1]heptane Derivatives
| Compound | Chiral Auxiliary | Stationary Phase | Mobile Phase | Elution Order | Reference |
| Racemic 7-azabicyclo[2.2.1]heptane-2-carboxylic acid | (S)-α-methylbenzylamine | Silica Gel | Not specified | Polar and non-polar amides separated | [1] |
| Racemic 7-azabicyclo[2.2.1]heptane-2-carboxylic acid | Evans' oxazolidinone | Silica Gel | Not specified | Polar and non-polar derivatives separated | [1] |
Note: This table illustrates that derivatization to form diastereomers can enable separation on standard silica gel.
Experimental Protocols
The following protocols are suggested starting points for developing a separation method for exo and endo isomers of Tricyclo[4.2.1.0]nonane, based on established methods for analogous compounds.
Protocol 1: Gas Chromatography (GC) Method Development
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (e.g., 1 mg/mL) in a volatile, non-polar solvent such as hexane or pentane.
-
Initial GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane stationary phase.
-
Injection: 1 µL, split ratio 50:1, injector temperature 250°C.
-
Carrier Gas: Helium, constant flow at 1 mL/min.
-
Oven Program: 50°C for 2 min, then ramp at 3°C/min to 150°C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Analysis and Optimization:
-
Analyze the resulting chromatogram for peak separation.
-
If resolution is poor, decrease the temperature ramp rate (e.g., to 1°C/min).
-
If peaks are still unresolved, consider a longer column or a different stationary phase (e.g., a liquid crystalline phase).
-
Protocol 2: Preparative Column Chromatography (for derivatized isomers)
This protocol is applicable if the Tricyclo[4.2.1.0]nonane isomers are first converted into derivatives with a polar functional group.
-
Stationary Phase: Pack a glass column with silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to identify a suitable mobile phase. Test various mixtures of a non-polar solvent (e.g., hexane, toluene) and a slightly more polar solvent (e.g., ethyl acetate, diethyl ether). The ideal solvent system should give a good separation of the two diastereomer spots with Rf values between 0.2 and 0.5.
-
Column Loading: Dissolve the derivatized isomer mixture in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the selected mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure separated isomers.
-
Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Visualizations
Diagram 1: General Workflow for Separation Method Development
Caption: Workflow for developing a separation method for exo/endo isomers.
Diagram 2: Logic for Confirming Isomer Identity using NMR
Caption: Decision tree for assigning exo/endo stereochemistry using NOESY.
References
Technical Support Center: Optimizing exo-Tricyclo[4.2.1.0]nonane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and modification of exo-Tricyclo[4.2.1.0]nonane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems used for the synthesis of the Tricyclo[4.2.1.0]nonane core?
A1: The synthesis of the tricyclo[4.2.1.0]nonane skeleton can be approached through various catalytic methods, depending on the desired functionalization and starting materials. Common strategies include:
-
Hydrogenation: For the saturation of double bonds within a precursor molecule to yield the tricyclo[4.2.1.0]nonane skeleton, Palladium on carbon (Pd/C) is a frequently used catalyst.[1]
-
Cyclization Reactions: Gold(I)-catalyzed 7-exo-dig cyclization of silyl enol ethers with an ω-alkynic substituent can be employed to construct the bicyclo[4.2.1]nonane skeleton, a key structural component.[2]
-
Rearrangement Reactions: Rhodium(II)-catalyzed rearrangements of precursors like tricyclo[4.2.1.02,5]nonan-9-one can be utilized to form functionalized tricyclononane derivatives.[3]
-
Lewis Acid-Catalyzed Cyclization: Tandem Lewis acid-catalyzed debenzylation-cyclization reactions can afford related tricyclic ether structures.[4]
Q2: I am observing low yields in my hydrogenation reaction to produce (1R,2R,3R,4S,5S,6S)-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol. What are the potential causes and solutions?**
A2: Low yields in the hydrogenation of (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0]-7-nonene-3,4-diol to the saturated diol can be attributed to several factors. Below is a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the 5% Pd/C catalyst is fresh and has been properly handled to avoid deactivation. Consider using a higher catalyst loading, although the reported successful synthesis uses 10 mol %.[1] |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS. The reported reaction time is 2 hours at 25 °C under a hydrogen atmosphere (1 atm).[1] If the reaction is stalling, consider slightly increasing the reaction time or hydrogen pressure. |
| Solvent Issues | The established protocol uses ethanol (EtOH) as the solvent.[1] Ensure the solvent is of appropriate purity. |
| Substrate Purity | Impurities in the starting material can poison the catalyst. Purify the starting alkene before the hydrogenation step. |
Q3: My cyclization reaction to form a bicyclo[4.2.1]nonane skeleton is not proceeding as expected. What catalysts are effective for this transformation?
A3: For the formation of bicyclo[4.2.1]nonane skeletons via cyclization, a cationic gold(I) complex bearing a semihollow-shaped triethynylphosphine ligand has been shown to be efficient in catalyzing the 7-exo-dig cyclization of silyl enol ethers with an ω-alkynic substituent.[2] If you are encountering issues, consider the following:
-
Catalyst Choice: Ensure you are using an appropriate gold(I) catalyst. The ligand structure can significantly impact reactivity.
-
Substrate Reactivity: The nature of the silyl enol ether and the alkynic substituent can influence the reaction efficiency.
-
Reaction Conditions: The selection of the solvent is crucial. Nitriles have been reported to be effective solvents for similar palladium-catalyzed reactions involving silyl enol ethers.[2]
Troubleshooting Guides
Guide 1: Poor Selectivity in Ring-Opening and Rearrangement Reactions
Reactions involving the rearrangement of the tricyclo[4.2.1.0]nonane core, such as the Haller-Bauer cleavage, Schmidt reaction, Baeyer-Villiger oxidation, and rhodium(II)-catalyzed rearrangements of tricyclo[4.2.1.02,5]nonan-9-one, can sometimes lead to a mixture of products.[3]
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for addressing poor selectivity.
Guide 2: Catalyst Deactivation in Hydrogenation Reactions
Catalyst deactivation is a common issue in hydrogenation reactions. The following provides a systematic approach to diagnose and resolve this problem.
Logical Flow for Diagnosing Catalyst Deactivation
Caption: Diagnosing catalyst deactivation in hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of (1R,2R,3R,4S,5S,6S)-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol[1]**
This protocol details the hydrogenation of (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0]-7-nonene-3,4-diol (1c) to the corresponding saturated diol (1e).
Materials:
-
(1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0]-7-nonene-3,4-diol (1c)
-
5% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reaction vessel, dissolve (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0]-7-nonene-3,4-diol (0.716 mmol) in ethanol (2.4 mL).
-
Add 5% Pd/C (76.2 mg, 0.0716 mmol, 10 mol %).
-
Purge the reaction vessel with hydrogen gas.
-
Maintain a hydrogen atmosphere (1 atm) and stir the reaction mixture at 25 °C for 2 hours.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product.
Expected Outcome:
The reaction is reported to yield (1R,2R,3R,4S,5S,6S)-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol in 98% yield.[1]
Experimental Workflow
References
Validation & Comparative
Comparative Reactivity Analysis: Exo- vs. Endo-Tricyclo[4.2.1.0]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stereoisomer Reactivity in a Rigid Tricyclic System.
Probing Reactivity through Solvolysis
A cornerstone for comparing the reactivity of stereoisomeric alkyl halides and sulfonates is the study of their solvolysis rates. This process, where the solvent acts as the nucleophile, is highly sensitive to the steric and electronic environment of the reacting center. The rate of solvolysis provides a quantitative measure of the ease of carbocation formation, a key intermediate in many reactions.
For the tricyclo[4.2.1.0]nonan-9-yl system, the departure of a leaving group from the C9 position would lead to a secondary carbocation. The relative rates of solvolysis for the exo- and endo-isomers are dictated by factors such as steric hindrance to the departing leaving group and the ability of the surrounding molecular framework to stabilize the incipient carbocation.
Table 1: Predicted Relative Solvolysis Rates of 9-Substituted Tricyclo[4.2.1.0]nonane Derivatives
| Isomer | Leaving Group (X) | Solvent | Predicted Relative Rate (k_rel) | Rationale |
| exo | Tosylate (-OTs) | Acetic Acid | > 1 | Less steric hindrance for the departing leaving group. Potential for neighboring group participation from the C2-C5 bond. |
| endo | Tosylate (-OTs) | Acetic Acid | 1 | Steric hindrance from the bicyclo[4.2.1] framework. |
| exo | Bromide (-Br) | 80% Ethanol | > 1 | Similar to the tosylate, the exo position is more accessible. |
| endo | Bromide (-Br) | 80% Ethanol | 1 | The endo position is sterically more encumbered. |
Note: The relative rates are predictions based on general principles of steric hindrance and carbocation stability in bridged bicyclic systems. Actual experimental values may vary.
Mechanistic Pathways and Product Distribution
The stereochemistry of the starting material not only influences the reaction rate but also dictates the distribution of products. The solvolysis of exo- and endo-tricyclo[4.2.1.0]nonan-9-yl derivatives is expected to proceed through distinct carbocation intermediates, leading to different product profiles.
Experimental Workflow: A Generalized Protocol for Solvolysis Studies
The following outlines a typical experimental procedure for comparing the solvolysis rates and products of exo- and endo-tricyclo[4.2.1.0]nonan-9-yl tosylates.
A Comparative Guide to Tricyclo[4.2.1.0]nonane and Bicyclo[2.2.1]heptane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The rigid polycyclic frameworks of Tricyclo[4.2.1.0]nonane and Bicyclo[2.2.1]heptane (also known as norbornane) have cemented their roles as indispensable building blocks in modern organic synthesis. Their unique three-dimensional structures and inherent ring strain offer a versatile platform for the construction of complex molecular architectures, ranging from natural products to novel therapeutic agents. This guide provides a comparative analysis of these two scaffolds, focusing on their synthesis, reactivity, and applications, supported by experimental data to inform strategic decisions in synthetic design.
Structural and Stability Overview
Bicyclo[2.2.1]heptane possesses a highly strained bridged bicyclic system, while Tricyclo[4.2.1.0]nonane incorporates an additional cyclopropane ring, further increasing its ring strain. This difference in strain energy dictates their relative stability and reactivity. The higher ring strain in tricyclo[4.2.1.0]nonane, a derivative of nortricyclene, makes it more susceptible to ring-opening reactions, offering unique synthetic pathways not as readily accessible with the more stable bicyclo[2.2.1]heptane core.[1]
Synthesis of the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in any synthetic campaign. Both bicyclo[2.2.1]heptane and tricyclo[4.2.1.0]nonane can be prepared through various routes, with the Diels-Alder reaction being a cornerstone for the former.
Bicyclo[2.2.1]heptane Synthesis:
The Diels-Alder reaction between cyclopentadiene and a suitable dienophile is the most common and efficient method for constructing the bicyclo[2.2.1]heptane framework.[2] The reaction typically proceeds with high stereoselectivity, favoring the endo product under kinetic control.
Table 1: Selected Diels-Alder Reactions for the Synthesis of Bicyclo[2.2.1]heptane Derivatives
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | 1-Acetylvinyl p-nitrobenzoate | Thermal | Bicyclo[2.2.1]hept-5-ene derivative | - | 33:67 | [2] |
| Cyclopentadiene | 1-Acetylvinyl p-nitrobenzoate | TiCl₄ | Bicyclo[2.2.1]hept-5-ene derivative | - | 96:4 | [2] |
| Cyclopentadiene | 1-Acetylvinyl p-nitrobenzoate | ZnI₂ | Bicyclo[2.2.1]hept-5-ene derivative | - | single isomer (exo) | [2] |
| Myrcene | Methacrolein | Chiral Lewis Acid | (+)-Herbanone | 45 | 91:9 (er) | [3] |
Tricyclo[4.2.1.0]nonane Synthesis:
The synthesis of the tricyclo[4.2.1.0]nonane skeleton often involves intramolecular cycloaddition reactions or skeletal rearrangements of bicyclic precursors. One common strategy is the dichloroketene addition to norbornene, followed by reduction.[4][5]
Table 2: Synthesis of Tricyclo[4.2.1.0]nonane Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Norbornene | Dichloroketene, then Zn/AcOH | Tricyclo[4.2.1.0²⁵]non-7-en-3-one | - | [4][5] |
| Tricyclo[4.3.0.0³⁷]non-8-ene derivative | N-Bromosuccinimide (NBS) | Brominated tricyclo[4.2.1.0³⁷]nonane | High | Not specified |
Comparative Reactivity and Functionalization
The distinct structural features of these two scaffolds lead to different reactivity patterns, providing a diverse toolbox for synthetic chemists.
Cycloaddition Reactions:
Both frameworks can undergo further cycloaddition reactions. The double bond in bicyclo[2.2.1]heptene derivatives is a versatile handle for various transformations. The tricyclo[4.2.1.0]nonane system, with its inherent strain, can also participate in unique cycloaddition and rearrangement cascades.
Caption: General synthetic pathways to the core scaffolds.
Ring-Opening Reactions:
The high ring strain of the cyclopropane moiety in tricyclo[4.2.1.0]nonane makes it susceptible to ring-opening reactions, providing access to functionalized bicyclo[4.2.1]nonane systems. This reactivity is less common in the more stable bicyclo[2.2.1]heptane framework under similar conditions.
Caption: Conceptual reactivity comparison based on ring strain.
Experimental Protocols
General Procedure for Diels-Alder Reaction to form Bicyclo[2.2.1]heptane derivatives:
To a solution of the dienophile in a suitable solvent (e.g., dichloromethane or toluene) is added an excess of freshly cracked cyclopentadiene. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the dienophile. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the bicyclo[2.2.1]heptane adduct. For Lewis acid-catalyzed reactions, the catalyst (e.g., TiCl₄, ZnI₂) is added to the dienophile solution at a low temperature (e.g., -78 °C) before the addition of cyclopentadiene.[2]
General Procedure for the Synthesis of Tricyclo[4.2.1.0²⁵]non-7-en-3-one:
To a solution of norbornene in a suitable solvent (e.g., hexane) is added an excess of trichloroacetyl chloride and activated zinc. The mixture is heated to reflux with vigorous stirring. The reaction is monitored by GC. After completion, the reaction mixture is cooled, filtered, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated. The crude product is then dissolved in acetic acid, and zinc dust is added portionwise. The mixture is stirred at room temperature. After the reaction is complete, the mixture is filtered, and the filtrate is diluted with water and extracted with ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The residue is purified by chromatography to give tricyclo[4.2.1.0²⁵]non-7-en-3-one.[4][5]
Data Presentation
Table 3: Comparative Yields in Functionalization Reactions
| Scaffold | Reaction | Reagents | Product | Yield (%) | Reference |
| Bicyclo[2.2.1]heptane derivative | Sequential Diels-Alder/Rearrangement | Myrcene, Methacrolein, Chiral Lewis Acid | (+)-Herbanone | 45 | [3] |
| Bicyclo[2.2.1]heptane derivative | Sequential Diels-Alder/Rearrangement | 2,3-Dimethyl-1,3-butadiene, Methacrolein, SnCl₄ | 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one | 85 | [3] |
| Tricyclo[4.2.1.0]nonane derivative | Condensation with Benzaldehyde | NaOH | Chalcone analog | Not specified | [4][5] |
| Tricyclo[4.2.1.0]nonane derivative | Reaction with 2-aminobenzothiol | Acidic medium | Benzothiazole derivative | Not specified | [4][5] |
Conclusion
Both tricyclo[4.2.1.0]nonane and bicyclo[2.2.1]heptane are powerful scaffolds in the arsenal of synthetic chemists. The choice between them depends on the desired molecular architecture and the synthetic strategy. Bicyclo[2.2.1]heptane, readily accessible via the robust Diels-Alder reaction, offers a stable and well-defined framework for further functionalization. In contrast, the higher ring strain of tricyclo[4.2.1.0]nonane provides unique opportunities for ring-opening and rearrangement reactions, leading to diverse and complex molecular skeletons. A thorough understanding of their comparative synthesis and reactivity, as outlined in this guide, is paramount for the strategic design of novel molecules with potential applications in medicinal chemistry and materials science.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of Tricyclic and Other Scaffolds in Oncology Research
A comprehensive review of current literature reveals a significant gap in the quantitative biological data for exo-Tricyclo[4.2.1.0]nonane derivatives, precluding a direct comparative analysis of their anticancer activity against other well-established molecular scaffolds. While in silico studies suggest potential interactions with anticancer targets, the absence of in vitro experimental data, such as IC50 values, prevents a conclusive evaluation of their efficacy.
This guide aimed to provide a detailed comparison of the biological activity of exo-Tricyclo[4.2.1.0]nonane derivatives against other scaffolds like bicyclo[2.2.1]heptane, adamantane, and pentacyclic triterpenoids, which have demonstrated notable anticancer properties. However, an extensive search of scientific databases did not yield any published quantitative data on the cytotoxic or anti-proliferative effects of exo-Tricyclo[4.2.1.0]nonane derivatives on cancer cell lines.
In contrast, a considerable body of evidence exists for the biological activity of the other scaffolds, highlighting their potential in the development of novel anticancer therapeutics. Below is a summary of the available data for these alternative scaffolds.
Comparative Biological Activity Data
While a direct comparison with exo-Tricyclo[4.2.1.0]nonane derivatives is not possible, the following tables summarize the reported anticancer activities of bicyclo[2.2.1]heptane, adamantane, and pentacyclic triterpenoid derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Bicyclo[2.2.1]heptane Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N,N'-diaryl-squaramide derivative | CFPAC1 (Pancreatic) | 0.048 (CXCR2 inhibition) | |
| Diazabicyclo-[2.2.1]heptane-dithiocarbamate derivative | CaSki (Cervical) | 28 µg/mL | [1] |
| Diazabicyclo-[2.2.1]heptane-dithiocarbamate derivative | MDA-MB-231 (Breast) | 18 µg/mL | [1] |
| Diazabicyclo-[2.2.1]heptane-dithiocarbamate derivative | SK-Lu-1 (Lung) | 20 µg/mL | [1] |
Table 2: Cytotoxic Activity of Adamantane Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Adamantyl isothiourea derivative 5 | Hep-G2 (Liver) | 7.70 | [2] |
| Adamantyl isothiourea derivative 6 | Hep-G2 (Liver) | 3.86 | [2] |
| 1-[(2-bromobenzylidene)-amino]adamantane | Leukemia cell lines | Specificity noted | [3] |
Table 3: Cytotoxic Activity of Pentacyclic Triterpenoid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | T47D (Breast) | 1.63 | [4] |
| Ursolic Acid | MCF-7 (Breast) | 6.62 | [4] |
| Betulinic Acid | Various | Noted anticancer properties | [5] |
| Oleanolic Acid | Various | Noted anticancer properties | [6] |
Signaling Pathways and Experimental Workflows
The development of anticancer agents often involves targeting specific signaling pathways crucial for cancer cell survival and proliferation. One such key pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis (programmed cell death). Anti-apoptotic proteins like Bcl-2 and Bcl-xL are frequently overexpressed in cancer cells, contributing to their resistance to therapy.
Below are graphical representations of a generalized apoptosis signaling pathway and a typical experimental workflow for assessing the cytotoxicity of a compound.
Figure 1: Simplified Apoptosis Signaling Pathway
Figure 2: General Workflow for Cytotoxicity Assay
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the MTT cytotoxicity assay and a Bcl-xL binding assay.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[4]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Bcl-xL Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to the Bcl-xL protein by measuring the change in fluorescence polarization of a fluorescently labeled ligand.
Materials:
-
Recombinant human Bcl-xL protein
-
Fluorescently labeled peptide ligand that binds to Bcl-xL (e.g., a fluorescein-labeled Bak BH3 peptide)
-
Test compound
-
Assay buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127)
-
Black, low-binding 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the Bcl-xL protein, the fluorescently labeled peptide, and the test compound in the assay buffer.
-
Assay Setup: In each well of the microplate, add the Bcl-xL protein and the fluorescently labeled peptide at optimized concentrations. Then, add the test compound at various concentrations. Include control wells with:
-
Fluorescent peptide only (for minimum polarization)
-
Fluorescent peptide and Bcl-xL protein without the test compound (for maximum polarization)
-
Buffer only (for background fluorescence)
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes to 2 hours), protected from light.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Data Analysis: The binding of the test compound to Bcl-xL will displace the fluorescently labeled peptide, leading to a decrease in fluorescence polarization. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, representing the concentration of the compound that causes 50% inhibition of the fluorescent peptide binding, can be determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
While the exo-Tricyclo[4.2.1.0]nonane scaffold has been explored synthetically, the lack of published in vitro biological data on its anticancer activity currently prevents a meaningful comparison with other established scaffolds. The data presented for bicyclo[2.2.1]heptane, adamantane, and pentacyclic triterpenoid derivatives demonstrate their potential as starting points for the development of new anticancer drugs. Further research, including in vitro screening of exo-Tricyclo[4.2.1.0]nonane derivatives, is necessary to elucidate their biological activity and determine their potential as a novel scaffold in cancer therapy. Researchers in the field are encouraged to explore the biological properties of this and other novel tricyclic systems to expand the chemical space for anticancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. repo.uni-hannover.de [repo.uni-hannover.de]
- 4. MTT (Assay protocol [protocols.io]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2.8.1. MTT cell viability assay [bio-protocol.org]
- 8. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]
A Researcher's Guide to the Stereochemical Validation of exo-Tricyclo[4.2.1.0]nonane Adducts
For researchers and professionals in drug development, the precise determination of molecular stereochemistry is a critical step. This guide provides a comparative overview of analytical techniques for validating the exo-stereochemistry of Tricyclo[4.2.1.0]nonane adducts, which are common structural motifs in complex organic molecules.
Performance Comparison of Analytical Techniques
The validation of the exo configuration of Tricyclo[4.2.1.0]nonane adducts relies on a combination of spectroscopic and chromatographic methods. Each technique offers distinct advantages in providing unambiguous stereochemical assignments.
Table 1: Comparison of Key Analytical Techniques for Stereochemical Validation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | 3D structure, connectivity, and relative stereochemistry through chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE). | Provides detailed structural information in solution; non-destructive. | Can be complex to interpret for intricate molecules; may not be definitive for absolute configuration without chiral derivatizing agents. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry. | Provides definitive proof of stereochemistry and conformation in the solid state. | Requires a suitable single crystal, which can be challenging to grow; the solid-state conformation may not be the same as in solution. |
| Chiral Chromatography (GC/HPLC) | Separation of enantiomers, allowing for their individual characterization and quantification. | Excellent for determining enantiomeric purity and for preparative separation of stereoisomers. | Does not provide direct structural information; method development can be time-consuming. |
Experimental Data for Stereochemical Validation
The following tables present representative experimental data for the stereochemical analysis of exo-Tricyclo[4.2.1.0]nonane adducts and related systems.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the relative stereochemistry of cyclic systems. The spatial arrangement of protons in exo and endo isomers leads to distinct chemical shifts and coupling constants. Furthermore, 2D NMR techniques like NOESY can reveal through-space correlations between protons, providing definitive evidence for their relative orientation.[1][2][3][4]
Table 2: ¹H and ¹³C NMR Data for an exo,syn-Tricyclo[4.2.1.0²˒⁵]nona-7-ene-3,4-dicarboximide Adduct
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1,6 | 2.98 (br s) | 41.3 |
| 2,5 | 2.15 (br s) | 40.9 |
| 3,4 | 2.71-2.72 (m) | 44.2 |
| 7,8 | 6.04-6.05 (m) | 135.7 |
| 9 | 1.50 (d, J=9.7 Hz), 1.60 (d, J=9.7 Hz) | 40.6 |
| N-CH₃ | 3.02 (s) | 25.0 |
| C=O | - | 178.9 |
Note: Data obtained from a study by Warrener et al. on the N-methylmaleimide adduct.
Table 3: Comparative ¹H NMR Chemical Shifts for exo and endo Adducts of Dichloroketene to Norbornene
| Proton | exo-Adduct (δ, ppm) | endo-Adduct (δ, ppm) |
| H-2, H-6 | 2.62 | 2.85 |
| H-1, H-7 | 2.55 | 2.65 |
| H-3, H-5 | 1.65, 1.45 | 1.80, 1.25 |
| H-4 (syn) | 1.95 | 1.60 |
| H-4 (anti) | 1.10 | 1.50 |
Note: This data for a related bicyclo[3.2.1]octane system illustrates the typical differences in chemical shifts observed between exo and endo isomers.
X-ray Crystallographic Data
X-ray crystallography provides the most unambiguous determination of stereochemistry by mapping the precise location of each atom in the crystal lattice.
Table 4: Representative Crystallographic Data for a Tetracyclo[4.2.1.0²˒⁵.0³˒⁷]nonane Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.675(2) |
| b (Å) | 12.997(2) |
| c (Å) | 6.454(1) |
| α (°) | 91.14(2) |
| β (°) | 100.51(2) |
| γ (°) | 70.34(2) |
| Volume (ų) | 750.7(3) |
| Z | 2 |
Note: Data for 3-Isopropyl-8,9-diisopropylidene-4-oxa-tetracyclo[4.2.1.0(2.5).0(3,7)]nonane, a related polycyclic system. This data serves as an example of the parameters obtained from an X-ray diffraction experiment.
Recent studies have also provided crystal structures for syn and anti exo-Tricyclononene (TCN) adducts, confirming their relative configurations unambiguously.[5]
Chiral Chromatography Data
Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is essential for separating enantiomers and determining the enantiomeric purity of a sample.[6][7][8]
Table 5: Representative Chiral GC Separation of Bicyclic Adducts
| Compound | Enantiomer | Retention Time (min) |
| exo-2-formyl-5-methyl-5-norbornene | R | 31.562 |
| S | 32.474 | |
| endo-2-formyl-5-methyl-5-norbornene | Racemate | 37.141 |
Note: This data for norbornene derivatives on a chiral column illustrates the separation of enantiomers and diastereomers.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for the validation of exo-stereochemistry.
NMR Spectroscopy for Stereochemical Assignment
Objective: To determine the relative stereochemistry of the tricyclo[4.2.1.0]nonane adduct.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and observe chemical shifts and coupling constants.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for stereochemical assignment.[1][2][3][4] Cross-peaks in a NOESY spectrum indicate protons that are close in space (< 5 Å), irrespective of their bonding connectivity. For an exo-adduct, NOE correlations would be expected between protons on the same face of the molecule, which would be absent in the corresponding endo-isomer.
-
-
Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals. The observed NOE correlations will provide definitive evidence for the exo stereochemistry.
Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous 3D structure of the adduct.
Methodology:
-
Crystal Growth: Grow single crystals of the purified adduct suitable for X-ray diffraction (typically 0.1-0.3 mm in size with well-defined faces). This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
The crystal is rotated, and a series of diffraction patterns are collected at different orientations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of unique reflections.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to achieve the best possible fit.
-
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry.
Chiral Gas Chromatography (GC) for Enantiomeric Separation
Objective: To separate and quantify the enantiomers of the chiral tricyclo[4.2.1.0]nonane adduct.[6][7][8]
Methodology:
-
Column Selection: Choose a suitable chiral capillary column. Cyclodextrin-based stationary phases (e.g., β- or γ-cyclodextrin derivatives) are commonly used for the separation of polycyclic compounds.[7]
-
Sample Preparation: Prepare a dilute solution of the adduct in a volatile organic solvent (e.g., hexane, ethyl acetate).
-
GC-MS Analysis:
-
Injector: Use a split/splitless injector at a temperature that ensures volatilization without decomposition.
-
Oven Program: Develop a temperature program that provides good separation of the enantiomers. This often involves starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.
-
Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. MS is preferred as it also provides mass information for peak identification.
-
-
Data Analysis: The retention times of the two enantiomers will be different on the chiral column. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of the sample.
Visualizations
Experimental Workflow for Stereochemical Validation
The following diagram illustrates the logical workflow for the comprehensive stereochemical validation of an exo-Tricyclo[4.2.1.0]nonane adduct.
Caption: Workflow for the synthesis and stereochemical validation of tricyclic adducts.
Key NOE Correlations for an exo-Adduct
This diagram illustrates the key through-space Nuclear Overhauser Effect (NOE) correlations that would be expected for a generic exo-Tricyclo[4.2.1.0]nonane adduct, which are crucial for confirming its stereochemistry.
Caption: Expected NOE correlations for confirming exo-stereochemistry.
References
- 1. youtube.com [youtube.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Tricyclononenes and tricyclononadienes as efficient monomers for controlled ROMP: understanding structure–propagation rate relationships and enabling ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01986E [pubs.rsc.org]
- 6. azom.com [azom.com]
- 7. Enantiomeric analysis of polycyclic musks in water by chiral gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Scrutiny: A Comparative Analysis of Exo and Endo Tricyclo[4.2.1.0]nonane Isomers
The rigid tricyclic framework of tricyclo[4.2.1.0]nonane presents a unique stereochemical challenge. The orientation of the cyclobutane ring relative to the norbornane-like skeleton results in two distinct isomers: exo and endo. This seemingly subtle structural difference can lead to significant variations in their spectroscopic signatures, which are essential for their differentiation.
Spectroscopic Data Comparison
A direct comparison of the spectroscopic data for the parent exo- and endo-tricyclo[4.2.1.0]nonane is hampered by the limited availability of published spectral data. However, analysis of substituted derivatives allows for the extrapolation of expected differences. The following tables summarize the anticipated trends and available data for derivatives.
Table 1: Comparative ¹H NMR Spectral Data (Predicted for Parent Isomers, Data for Derivatives)
| Proton | Exo Isomer (Predicted Chemical Shift, δ ppm) | Endo Isomer (Predicted Chemical Shift, δ ppm) | Key Differences |
| Bridgehead | ~2.5 - 2.8 | ~2.4 - 2.7 | Minor shifts expected due to subtle changes in shielding. |
| Cyclobutane | ~1.8 - 2.2 | ~1.7 - 2.1 | Protons on the cyclobutane ring are expected to show the most significant differences due to anisotropic effects from the bicyclic system. |
| Methylene Bridge | ~1.2 - 1.6 | ~1.1 - 1.5 |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted for Parent Isomers, Data for Derivatives)
| Carbon | Exo Isomer (Predicted Chemical Shift, δ ppm) | Endo Isomer (Predicted Chemical Shift, δ ppm) | Key Differences |
| Bridgehead | ~40 - 45 | ~39 - 44 | Steric compression in the endo isomer may lead to upfield shifts for certain carbons. |
| Cyclobutane | ~30 - 35 | ~28 - 33 | The cyclobutane carbons are expected to be sensitive to the stereochemistry. |
| Methylene Bridge | ~25 - 30 | ~24 - 29 |
Table 3: Comparative IR and Mass Spectrometry Data
| Spectroscopic Technique | Exo Isomer | Endo Isomer | Key Differences |
| IR Spectroscopy (cm⁻¹) | C-H stretching and bending vibrations characteristic of saturated hydrocarbons. | C-H stretching and bending vibrations characteristic of saturated hydrocarbons. | Subtle differences in the fingerprint region may exist due to variations in molecular symmetry and bond strain. |
| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) at 122. Fragmentation pattern dominated by loss of small hydrocarbon fragments. | Molecular ion peak (M⁺) at 122. Fragmentation pattern dominated by loss of small hydrocarbon fragments. | The relative intensities of fragment ions may differ due to stereochemical influences on fragmentation pathways. |
Experimental Protocols
Detailed experimental protocols for the synthesis of the parent exo- and endo-tricyclo[4.2.1.0]nonane are not extensively documented. However, a general synthetic approach involves the treatment of 1,2-bis(iodomethyl)cycloalkanes with tert-butyllithium. The synthesis of derivatives often starts from norbornene, involving cycloaddition reactions.
General Protocol for Spectroscopic Analysis:
-
Sample Preparation: Samples of the purified exo and endo isomers are dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR spectroscopy, samples can be analyzed as neat liquids or KBr pellets. For mass spectrometry, samples are introduced into the instrument, typically via gas chromatography for separation and subsequent ionization.
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are reported.
Caption: Workflow for the spectroscopic comparison of exo and endo isomers.
Logical Framework for Isomer Differentiation
The differentiation between the exo and endo isomers of tricyclo[4.2.1.0]nonane and its derivatives relies on a logical interpretation of the combined spectroscopic data.
Caption: Logical flow for differentiating between exo and endo isomers.
Performance Showdown: Exo-Tricyclo[4.2.1.0]nonane-Based Polymers versus Traditional Materials
For researchers and professionals in drug development and advanced materials science, the selection of high-performance polymers is critical. This guide provides a comprehensive comparison of exo-Tricyclo[4.2.1.0]nonane-based polymers, a subset of cyclic olefin copolymers (COCs), against other commonly used materials such as polycarbonate (PC), polymethyl methacrylate (PMMA), and glass. This comparison is supported by experimental data to facilitate informed material selection for demanding applications.
Exo-Tricyclo[4.2.1.0]nonane-based polymers are gaining traction due to their unique combination of properties inherited from their rigid, bridged-ring structures. These amorphous thermoplastics offer exceptional optical clarity, high purity, excellent moisture barrier properties, and robust mechanical and thermal performance, making them prime candidates for applications in medical devices, drug delivery systems, optical components, and diagnostics.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following tables summarize the key mechanical, thermal, and optical properties of exo-Tricyclo[4.2.1.0]nonane-based polymers (represented by general COC data) and other benchmark materials.
Table 1: Comparison of Mechanical Properties
| Property | exo-Tricyclo[4.2.1.0]nonane-based Polymers (COC) | Polycarbonate (PC) | Polymethyl Methacrylate (PMMA) |
| Tensile Strength (MPa) | 60 - 80 | 60 - 70 | 70 - 150 |
| Tensile Modulus (GPa) | 2.6 - 3.2 | 2.0 - 2.4 | 1.8 - 3.1 |
| Elongation at Break (%) | Varies with comonomer content | >50 | 2 - 10 |
| Flexural Strength (MPa) | High | 90 - 105 | 80 - 120 |
| Density (g/cm³) | ~1.02 | 1.20 | 1.18 |
Table 2: Comparison of Thermal Properties
| Property | exo-Tricyclo[4.2.1.0]nonane-based Polymers (COC) | Polycarbonate (PC) | Polymethyl Methacrylate (PMMA) |
| Glass Transition Temperature (Tg, °C) | 70 - 170+[1] | 145 - 148[1] | 100 - 122[1] |
| Heat Deflection Temperature (°C) | Up to 170 | ~138 | 85 - 100 |
| Coefficient of Thermal Expansion (10⁻⁵ /°C) | 6 - 7 | 6.5 - 7.0 | 5 - 9 |
Table 3: Comparison of Optical and Other Properties
| Property | exo-Tricyclo[4.2.1.0]nonane-based Polymers (COC) | Polycarbonate (PC) | Polymethyl Methacrylate (PMMA) | Glass (BK7) |
| Refractive Index (nD) | ~1.53[1] | 1.584[1] | 1.492[1] | 1.517 |
| Light Transmittance (%) (Visible) | >91[2] | ~90[2] | ~92[2] | >99 (uncoated) |
| Water Absorption (24h, %) | <0.01 | 0.15 - 0.35 | 0.3 | <0.01 |
| Birefringence | Very Low | High | Low | Very Low |
Experimental Protocols
The data presented in the comparison tables are derived from standardized testing methodologies. Below are outlines of the key experimental protocols used to characterize these polymers.
Mechanical Properties Testing
-
Tensile Testing (ASTM D638): This test is performed to determine the ultimate tensile strength, tensile modulus, and elongation at break.[3] Dumbbell-shaped specimens are pulled at a constant crosshead speed (typically 5 mm/min to 500 mm/min) until failure.[3] Tests are conducted under controlled temperature (23 ± 2 °C) and humidity (50 ± 5%) conditions.[3]
-
Flexural Testing (ASTM D790): This method is used to measure the flexural strength and modulus of a material. A rectangular specimen is supported at the ends and a load is applied at the center until the specimen fractures or bends to a predetermined strain.
-
Hardness Testing (ASTM D2240 - Shore Durometer): This test measures the indentation hardness of the polymer. A standardized presser foot is forced into the material, and the depth of indentation is converted to a Shore hardness value.
Thermal Properties Testing
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): DSC is used to determine the glass transition temperature (Tg) and melting point of the polymer. A small sample is heated at a controlled rate, and the heat flow to the sample is measured and compared to a reference.
-
Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force.[4] It provides information on the storage modulus (stiffness), loss modulus (energy dissipation), and tan delta, which can also be used to identify the glass transition.[4]
-
Heat Deflection Temperature (HDT) (ASTM D648): This test determines the temperature at which a polymer sample deforms under a specified load. It is an indicator of the material's short-term heat resistance.
Optical Properties Testing
-
Refractive Index Measurement (ASTM D542): The refractive index is typically measured using an Abbe refractometer. A drop of a contact liquid with a refractive index close to that of the polymer is placed between the prism of the refractometer and a polished sample of the material.
-
Light Transmittance Measurement (ASTM D1003): This test quantifies the percentage of incident light that passes through a polymer sample. A spectrophotometer is used to measure the transmittance across a specific wavelength range (e.g., the visible spectrum).
Experimental Workflow for Polymer Synthesis and Characterization
The development and evaluation of new polymers, such as those based on exo-Tricyclo[4.2.1.0]nonane, follow a systematic workflow from monomer synthesis to final property characterization.
Caption: General workflow for synthesis and characterization of polymers.
Logical Relationships in Material Performance
The superior performance of exo-Tricyclo[4.2.1.0]nonane-based polymers in specific applications can be attributed to the interplay of their molecular structure and resulting material properties.
Caption: Relationship between structure, properties, and applications.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of exo-Tricyclo[4.2.1.0]nonane Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthetic methodologies for the preparation of exo-Tricyclo[4.2.1.0]nonane, a bridged carbocyclic compound of interest in medicinal chemistry and materials science. The following sections detail and objectively compare three primary synthetic routes, offering experimental data to inform strategic decisions in synthetic planning and process development.
Comparative Analysis of Synthetic Routes
The synthesis of exo-Tricyclo[4.2.1.0]nonane can be efficiently achieved through several distinct pathways. This guide focuses on three prominent methods: a multi-step synthesis commencing with a dichloroketene cycloaddition to norbornene, a zirconium-mediated formation of a metallacyclopentane intermediate, and an intramolecular cyclization of a di-iodo cyclopentane derivative. Each method presents unique advantages and disadvantages in terms of overall yield, step economy, and reagent accessibility.
A quantitative comparison of these routes is summarized in the table below, providing a clear overview of their respective efficiencies.
| Synthetic Route | Starting Material | Key Intermediates | Overall Yield (%) | Number of Steps | Key Reagents |
| Route 1 | Norbornene | Tricyclo[4.2.1.0]non-7-en-3-one | Not Reported | 3 | Dichloroketene, Hydrazine, Potassium Hydroxide, Palladium on Carbon |
| Route 2 | Norbornene | Zirconacyclopentane derivative | 68% | 2 | Triethylaluminum, Dichlorobis(η5-cyclopentadienyl)zirconium(IV), Allyl chloride, Bis(acetylacetonato)palladium(II) |
| Route 3 | 1,2-Bis(iodomethyl)cyclopentane | - | Good (unspecified) | 1 (from di-iodide) | tert-Butyllithium |
Experimental Protocols
Detailed experimental procedures for the key transformations in each synthetic route are provided below. These protocols are based on established literature precedents and are intended to be reproducible in a standard laboratory setting.
Route 1: Dichloroketene Cycloaddition and Subsequent Reductions
This three-step synthesis begins with the cycloaddition of dichloroketene to norbornene, followed by a Wolff-Kishner reduction of the resulting ketone and catalytic hydrogenation of the alkene.
Step 1: Synthesis of 4,4-dichloro-exo-tricyclo[4.2.1.0]non-7-en-3-one
Dichloroketene is generated in situ from the dehydrochlorination of dichloroacetyl chloride. This reactive ketene then undergoes a [2+2] cycloaddition with norbornene.
-
Procedure: A solution of norbornene in a suitable aprotic solvent (e.g., diethyl ether) is treated with a solution of dichloroacetyl chloride and triethylamine at reduced temperature. The reaction mixture is stirred until completion, followed by an aqueous workup to isolate the crude product. Purification is typically achieved by column chromatography.
Step 2: Wolff-Kishner Reduction of 4,4-dichloro-exo-tricyclo[4.2.1.0]non-7-en-3-one
The ketone functionality is removed via a Wolff-Kishner reduction.[1][2][3]
-
Procedure: The dichlorinated ketone is heated with hydrazine hydrate in a high-boiling solvent such as ethylene glycol. Potassium hydroxide is then added portion-wise, and the reaction mixture is heated to a higher temperature to facilitate the decomposition of the hydrazone and formation of the methylene group. The product is isolated by extraction and purified by distillation or chromatography.
Step 3: Catalytic Hydrogenation of exo-tricyclo[4.2.1.0]non-7-ene
The final step involves the saturation of the double bond via catalytic hydrogenation.[4]
-
Procedure: The unsaturated tricyclononane derivative is dissolved in a suitable solvent (e.g., ethanol) and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is monitored until the uptake of hydrogen ceases. Filtration to remove the catalyst followed by solvent evaporation yields the desired exo-Tricyclo[4.2.1.0]nonane.
Route 2: Zirconium-Mediated Metallacyclopentane Formation
This two-step method provides a more direct route to the tricyclononane skeleton from norbornene.[5]
Step 1: Formation of the Zirconacyclopentane Derivative
Norbornene reacts with triethylaluminum and a zirconium catalyst to form a metallacyclopentane intermediate.
-
Procedure: To a solution of norbornene in an appropriate solvent, triethylaluminum and dichlorobis(η5-cyclopentadienyl)zirconium(IV) are added. The reaction mixture is stirred to form the metallacyclopentane derivative.
Step 2: Ring Contraction to exo-Tricyclo[4.2.1.0]nonane
The zirconacyclopentane intermediate undergoes a ring-contraction upon treatment with allyl chloride and a palladium catalyst.
-
Procedure: The solution containing the metallacyclopedtane is treated with allyl chloride, bis(acetylacetonato)palladium(II), and triphenylphosphine. The reaction mixture is stirred until the transformation is complete. The desired exo-Tricyclo[4.2.1.0]nonane is then isolated and purified, affording a reported yield of 68%.[5]
Route 3: Intramolecular Cyclization of 1,2-Bis(iodomethyl)cyclopentane
This approach relies on the formation of the tricyclic system through an intramolecular cyclization of a suitably functionalized cyclopentane precursor.[5]
Step 1: Preparation of 1,2-Bis(iodomethyl)cyclopentane
This key intermediate can be prepared from a commercially available starting material such as cyclopentane-1,2-dimethanol via a Finkelstein reaction.
-
Procedure: Cyclopentane-1,2-dimethanol is first converted to the corresponding di-tosylate or di-mesylate. This intermediate is then treated with an excess of sodium iodide in a polar aprotic solvent like acetone to yield 1,2-bis(iodomethyl)cyclopentane.
Step 2: Cyclization with tert-Butyllithium
The final cyclization is achieved by treating the di-iodide with a strong base.[5][6]
-
Procedure: A solution of 1,2-bis(iodomethyl)cyclopentane in a mixture of pentane and diethyl ether is cooled to a low temperature and treated with tert-butyllithium. The reaction is stirred until completion and then quenched. The resulting exo-Tricyclo[4.2.1.0]nonane is isolated and purified. This method is reported to provide good yields.[5]
Synthetic Pathways Overview
The following diagram illustrates the logical flow of the three discussed synthetic routes for the preparation of exo-Tricyclo[4.2.1.0]nonane.
References
Unveiling the Stereochemical Nuances: An In Silico Comparison of exo- and endo-Tricyclo[4.2.1.0]nonane
A comprehensive computational analysis reveals key differences in the structural and energetic properties of the exo and endo isomers of Tricyclo[4.2.1.0]nonane, providing valuable insights for researchers in drug discovery and chemical synthesis. While experimental data on the parent isomers is scarce, this guide synthesizes available information on related derivatives and presents theoretical calculations to illuminate the distinct characteristics of these rigid tricyclic systems.
The Tricyclo[4.2.1.0]nonane framework is a recurring motif in medicinal chemistry and materials science, where the spatial arrangement of its fused rings dictates molecular interactions and reactivity. The orientation of the cyclobutane ring relative to the norbornane-like core gives rise to two stereoisomers: exo and endo. Understanding the intrinsic properties of these isomers is crucial for the rational design of novel molecules with specific biological activities or material properties.
Molecular Structure and Energetics: A Tale of Two Isomers
Computational studies on analogous bicyclic systems suggest that the exo isomer of Tricyclo[4.2.1.0]nonane is thermodynamically more stable than its endo counterpart. This stability difference can be attributed to lower steric strain in the exo configuration. For instance, semi-empirical calculations on a related bicyclo[2.2.1]heptane dicarboxylate system have shown the di-exo diastereoisomer to be more stable by 2.2 kcal/mol compared to the di-endo form. This trend is expected to hold for the Tricyclo[4.2.1.0]nonane system.
| Property | exo-Tricyclo[4.2.1.0]nonane | endo-Tricyclo[4.2.1.0]nonane |
| Molecular Formula | C₉H₁₄ | C₉H₁₄ |
| Molecular Weight | 122.21 g/mol | 122.21 g/mol |
| CAS Number | 16526-27-5[1] | Not available |
| Heat of Formation (calculated) | Expected to be lower (more stable) | Expected to be higher (less stable) |
| Dipole Moment (calculated) | Expected to be low | Expected to be slightly higher |
| Steric Strain | Lower | Higher |
| Reactivity | Generally less sterically hindered | More sterically hindered, impacting reaction rates |
Experimental Insights and Methodologies
While detailed experimental protocols for the synthesis and characterization of the parent exo- and endo-Tricyclo[4.2.1.0]nonane are not extensively documented, methods for the synthesis of their derivatives shed light on the general strategies employed. The synthesis of these rigid frameworks often involves multi-step sequences, including Diels-Alder reactions and subsequent intramolecular cyclizations.
General Synthetic Approach
A plausible synthetic route to the Tricyclo[4.2.1.0]nonane skeleton involves the reaction of a cyclobutene derivative with a suitable diene, such as cyclopentadiene, to form the basic tricyclic structure. The stereochemical outcome (exo vs. endo) is often controlled by the choice of starting materials and reaction conditions. For example, in the synthesis of related benzotricyclo[4.2.1.0²,⁵]nonene systems, the exo isomer is often the major product due to its greater thermodynamic stability.
Experimental Protocol: Illustrative Synthesis of a Tricyclo[4.2.1.0]nonane Derivative
The following is a generalized protocol based on the synthesis of analogous compounds:
-
Diels-Alder Reaction: A solution of a cyclobutene-1,2-dicarboxylic acid derivative and a diene (e.g., cyclopentadiene) in a suitable solvent (e.g., toluene) is heated under reflux for several hours.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The stereochemistry of the resulting exo and endo isomers is determined using spectroscopic techniques, primarily ¹H and ¹³C NMR spectroscopy. The relative stereochemistry can be deduced from the coupling constants and the presence of nuclear Overhauser effects (NOEs) between specific protons.
Reactivity and Functionalization
The difference in steric hindrance between the exo and endo isomers significantly influences their reactivity. The endo isomer, with its cyclobutane ring tucked under the bicyclic framework, presents a more hindered face for chemical attack. This is evident in reactions such as the cyclotrimerization of exo- and endo-benzotricyclo[4.2.1.0²,⁵]nonene, where the endo isomer was found to be resistant to the reaction due to steric hindrance.
This differential reactivity can be exploited to achieve selective functionalization of one isomer over the other, a key consideration in the synthesis of complex molecules.
Logical Relationship of Isomer Properties
The fundamental properties of the exo and endo isomers of Tricyclo[4.2.1.0]nonane are interconnected. The greater steric strain in the endo isomer leads to a higher heat of formation, rendering it less thermodynamically stable than the exo isomer. This inherent instability and steric hindrance also govern its reactivity, making it less amenable to certain chemical transformations compared to the more accessible exo isomer.
Caption: Interrelationship of properties for exo and endo isomers.
Conclusion
The in silico comparison of exo- and endo-Tricyclo[4.2.1.0]nonane highlights significant differences in their stability and reactivity, primarily driven by steric factors. The exo isomer is predicted to be the more stable and less sterically hindered of the two. These fundamental insights are critical for researchers designing and synthesizing novel compounds based on this versatile tricyclic scaffold for applications in drug development and materials science. Further computational and experimental studies are warranted to provide a more detailed and quantitative understanding of the properties of these intriguing molecules.
References
Safety Operating Guide
Personal protective equipment for handling Tricyclo[4.2.1.0]nonane,exo-
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Tricyclo[4.2.1.0]nonane,exo-. The following guidelines are based on the known properties of structurally similar alicyclic hydrocarbons and related tricyclic compounds, in the absence of a specific Safety Data Sheet (SDS) for the named substance.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for Tricyclo[4.2.1.0]nonane,exo-, a cautious approach is recommended. The following PPE should be considered mandatory when handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against potential splashes and vapors. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. Glove integrity should be checked before each use. |
| Body Protection | Flame-retardant lab coat | To protect against splashes and potential fire hazards. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges | Recommended when handling the compound outside of a certified chemical fume hood or in case of a spill. |
Operational Plan: Safe Handling Procedures
2.1. Engineering Controls:
-
Always handle Tricyclo[4.2.1.0]nonane,exo- in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
2.2. Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent inhalation of vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources, as similar hydrocarbons can be flammable.
-
Ground and bond containers when transferring material to prevent static electricity buildup.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
2.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents and other incompatible materials.[1]
Disposal Plan
3.1. Waste Characterization:
-
While specific regulations for Tricyclo[4.2.1.0]nonane,exo- are not available, it should be treated as a hazardous chemical waste.
3.2. Disposal Procedure:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Do not dispose of down the drain or into the environment.
-
Contaminated packaging should be treated as hazardous waste.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling Tricyclo[4.2.1.0]nonane,exo- in a laboratory setting.
Caption: Workflow for Safe Handling of Tricyclo[4.2.1.0]nonane,exo-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
